Product packaging for VCH-916(Cat. No.:CAS No. 1200133-34-1)

VCH-916

Cat. No.: B611647
CAS No.: 1200133-34-1
M. Wt: 497.7 g/mol
InChI Key: RYXIBQLRUHDYEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VCH-916 is a HCV NS5B polymerase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36KNO4S B611647 VCH-916 CAS No. 1200133-34-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXIBQLRUHDYEE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677372
Record name Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200133-34-1
Record name Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

VCH-916: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-916 (also known as ABBV-916) is a humanized IgG1 monoclonal antibody that was under investigation for the treatment of early Alzheimer's disease. Its primary mechanism of action is the targeted clearance of a specific, modified form of amyloid-beta (Aβ) peptide, which is a principal component of the amyloid plaques characteristic of Alzheimer's disease. This compound specifically recognizes N-terminal truncated Aβ modified with pyroglutamate at the third amino acid position (AβpE3-42).[1][2] This modified peptide is considered a key initiator of Aβ aggregation and plaque formation. The therapeutic strategy of this compound centered on engaging the brain's resident immune cells, the microglia, to clear these pathological amyloid deposits. Although AbbVie has discontinued the development of this compound as a monotherapy, a detailed understanding of its mechanism of action provides valuable insights for the ongoing development of immunotherapies for neurodegenerative diseases.[2]

Molecular Target and Binding Profile

This compound exhibits high specificity and binding affinity for the pyroglutamated form of amyloid-beta, AβpE3-42.[1][3] This specificity is crucial as it directs the antibody to the core of amyloid plaques, which are rich in this modified peptide, while avoiding interaction with the more abundant, soluble forms of Aβ in the cerebrospinal fluid (CSF).[1]

Binding Affinity

Preclinical studies have demonstrated the high-affinity binding of this compound to its target. In an enzyme-linked immunosorbent assay (ELISA), this compound bound to human AβpE3-42 fibrils with a half-maximal effective concentration (EC50) of 0.7 nM.[4]

Mechanism of Action: Microglia-Mediated Phagocytosis

The core mechanism of action of this compound is the opsonization of AβpE3-42 plaques, thereby flagging them for recognition and clearance by microglia. This process is primarily mediated by the interaction of the Fc region of the this compound antibody with Fc gamma (Fcγ) receptors expressed on the surface of microglia.

Signaling Pathway for Plaque Clearance

The binding of this compound to amyloid plaques initiates a signaling cascade within microglia, leading to their activation and the phagocytosis of the plaque material.

VCH916_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_microglia Microglia VCH916 This compound (IgG1) Abeta_plaque AβpE3-42 Plaque VCH916->Abeta_plaque Binds to Fc_gamma_R Fcγ Receptor Abeta_plaque->Fc_gamma_R Presents Fc region to Syk Syk Fc_gamma_R->Syk Activates PI3K PI3K Syk->PI3K Activates Actin Actin Cytoskeleton Remodeling PI3K->Actin Promotes Phagosome Phagosome Formation Actin->Phagosome Leads to Lysosome Lysosomal Degradation of Aβ Phagosome->Lysosome Fuses with Lysosome for

This compound engages microglia via Fcγ receptors to clear Aβ plaques.

Preclinical Evidence

The mechanism of action of this compound was validated in several preclinical models, including in vitro cell cultures and in vivo studies in transgenic mouse models of Alzheimer's disease.

In Vitro Plaque Clearance

In co-cultures of human brain tissue containing amyloid plaques with iPSC-derived macrophages, this compound promoted the clearance of dense-core plaques.[1]

In Vivo Microglial Recruitment and Plaque Reduction

Studies in APPPS1-21 transgenic mice demonstrated that the murine surrogate of this compound rapidly recruited microglia to amyloid plaques and promoted their clearance.[1] In vivo two-photon imaging revealed that the antibody inhibited the growth of plaques.[1]

Clinical Trial Data

This compound was evaluated in a Phase 2 clinical trial (NCT05291234) in participants with early Alzheimer's disease.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in the clinical trial, with the following key findings:

ParameterValueReference
Dose ProportionalityPharmacokinetics were dose-proportional from 10 to 900 mg dose.[1]
CSF PenetrationCerebrospinal fluid (CSF) concentration reached 0.25% of serum levels.[1]
Efficacy in Amyloid Plaque Reduction

The primary efficacy endpoint was the change in brain amyloid levels as measured by positron emission tomography (PET).

Dose LevelPercentage of Patients Reaching Amyloid NegativityTimepointReference
Higher Doses>54%6 months[1]
Safety and Tolerability

The safety profile of this compound was a key consideration in its clinical development. The most common adverse events were Amyloid-Related Imaging Abnormalities (ARIA), headache, and urinary tract infection.[1]

Adverse EventIncidenceReference
ARIA-E (Edema/Effusion)25.5%[1]
ARIA-H (Hemosiderin Deposits)18.9%[1]

Comparative Landscape

While this compound's development has been discontinued, its mechanism of action is similar to other anti-amyloid antibodies that have been approved or are in late-stage development. A comparison of key features is provided below.

FeatureThis compound (ABBV-916)DonanemabLecanemab
Target Pyroglutamate-3 Aβ (AβpE3)Pyroglutamate-3 Aβ (AβpE3)Aβ Protofibrils
ARIA-E Incidence 25.5%~24-37%~10-13%
ARIA-H Incidence 18.9%~31%~14-17%

Experimental Methodologies

Ex Vivo Plaque Clearance Assay

This assay is designed to assess the ability of an antibody to promote the clearance of amyloid plaques by microglia in a tissue culture setting.

ExVivo_Plaque_Clearance_Workflow start Start: Obtain cryosections of Alzheimer's disease brain tissue incubation Incubate sections with This compound or control IgG start->incubation add_microglia Add iPSC-derived microglia to the tissue sections incubation->add_microglia co_culture Co-culture for 24-72 hours add_microglia->co_culture staining Fix and stain for amyloid plaques (e.g., Thioflavin S) and microglia (e.g., Iba1) co_culture->staining imaging Image sections using confocal microscopy staining->imaging quantification Quantify amyloid plaque area and microglial phagocytosis imaging->quantification end End: Determine antibody-mediated plaque clearance quantification->end

Workflow for the ex vivo amyloid plaque clearance assay.
In Vivo Two-Photon Imaging of Microglial Dynamics

This technique allows for the real-time visualization of microglial interactions with amyloid plaques in the brains of living transgenic mice.

Two_Photon_Imaging_Workflow start Start: Use transgenic mice expressing fluorescent microglia (e.g., CX3CR1-GFP) and amyloid plaques surgery Implant a cranial window over the cortex start->surgery baseline_imaging Acquire baseline two-photon images of microglia and plaques surgery->baseline_imaging injection Administer this compound or control IgG intravenously baseline_imaging->injection time_lapse_imaging Perform longitudinal imaging at various time points (e.g., 24h, 48h, 72h) injection->time_lapse_imaging analysis Analyze microglial motility, recruitment to plaques, and changes in plaque size time_lapse_imaging->analysis end End: Characterize in vivo cellular response to antibody treatment analysis->end

Workflow for in vivo two-photon imaging of microglia.

Conclusion

This compound is a highly specific monoclonal antibody that targets a pathogenic, modified form of amyloid-beta. Its mechanism of action, centered on the engagement of microglia to clear amyloid plaques, is a well-established therapeutic strategy in Alzheimer's disease. While the clinical development of this compound as a monotherapy has been halted due to a lack of differentiation from existing therapies, the detailed understanding of its molecular interactions and cellular effects contributes to the broader knowledge base for the development of next-generation immunotherapies for neurodegenerative disorders. The preclinical and clinical data for this compound underscore the potential of targeting pyroglutamated Aβ and highlight the ongoing challenge of balancing efficacy with the risk of amyloid-related imaging abnormalities.

References

VCH-916: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Laval, QC & Cambridge, MA - VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed initially by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals, this compound demonstrated antiviral activity in early clinical development for the treatment of chronic HCV infection, particularly against genotype 1. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of this compound, based on available scientific literature and patent filings.

Discovery and Development

This compound emerged from discovery efforts focused on identifying allosteric inhibitors of the HCV NS5B polymerase. Unlike nucleoside inhibitors that target the enzyme's active site, non-nucleoside inhibitors like this compound bind to a distinct site on the enzyme, inducing a conformational change that inhibits its function. Early clinical development was conducted by ViroChem Pharma, with subsequent progression by Vertex Pharmaceuticals following its acquisition of ViroChem.

Chemical Synthesis

While the specific, step-by-step synthesis of this compound is proprietary and not publicly detailed, the general synthetic approach for this class of compounds can be inferred from patents filed by ViroChem Pharma. The synthesis likely involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to introduce the various substituents.

General Synthetic Workflow:

G cluster_synthesis General Synthetic Pathway Starting_Materials Commercially Available Starting Materials Intermediate_1 Formation of Core Heterocycle Starting_Materials->Intermediate_1 Multi-step synthesis Intermediate_2 Functional Group Interconversions Intermediate_1->Intermediate_2 Introduction of side chains Final_Product This compound Intermediate_2->Final_Product Final modification and purification

Caption: A generalized workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This mechanism involves the binding of the inhibitor to a specific site on the enzyme, distinct from the catalytic active site. This binding event induces a conformational change in the enzyme, which in turn prevents the polymerase from efficiently catalyzing the replication of the viral RNA genome.

Signaling Pathway of HCV NS5B Inhibition:

G cluster_moa Mechanism of Action VCH916 This compound Allosteric_Site Allosteric Binding Site VCH916->Allosteric_Site NS5B HCV NS5B Polymerase Conformational_Change Conformational Change NS5B->Conformational_Change Induces Allosteric_Site->NS5B Inhibition Inhibition of RNA Synthesis Conformational_Change->Inhibition Replication_Blocked HCV Replication Blocked Inhibition->Replication_Blocked

Caption: The allosteric inhibition of HCV NS5B polymerase by this compound.

Biological and Clinical Evaluation

This compound has undergone both preclinical and clinical evaluation to determine its safety, tolerability, pharmacokinetics, and antiviral efficacy.

In Vitro Activity
Clinical Studies

A Phase I clinical trial in healthy volunteers evaluated single ascending doses of this compound. The study found that the compound was safe and well-tolerated at doses up to 600 mg. The pharmacokinetic profile indicated that the drug's exposure (AUC) was sufficient to achieve plasma concentrations predicted to be necessary for antiviral activity. The presence of a high-fat meal did not significantly affect its bioavailability.

In a study involving treatment-naive patients with chronic HCV genotype-1 infection, this compound was administered as monotherapy. The results demonstrated a dose-dependent antiviral effect.

Table 1: Summary of Clinical Efficacy of this compound in HCV Genotype-1 Patients

DoseDurationMean Maximum Viral Load Reduction (log10 IU/mL)
100 mg and 200 mg every 8 hours14 daysData not specified
300 mg and 400 mg twice daily3 days1.5

Experimental Protocol: Phase I Clinical Trial in Healthy Volunteers

The study was a randomized, double-blind, placebo-controlled, single ascending dose trial. Cohorts of healthy volunteers received single oral doses of this compound (50, 100, 200, 400, and 600 mg) or placebo. A food effect arm was included where subjects received a 200 mg dose with a high-fat meal. Safety and tolerability were assessed through monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined by measuring plasma concentrations of this compound over time.

Experimental Workflow for Clinical Trial Evaluation:

G cluster_clinical_trial Clinical Trial Workflow Patient_Screening Healthy Volunteer Screening Randomization Randomization (this compound or Placebo) Patient_Screening->Randomization Dosing Single Ascending Doses Randomization->Dosing Safety_Monitoring Safety and Tolerability Assessment Dosing->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Data_Analysis Data Analysis and Reporting Safety_Monitoring->Data_Analysis PK_Analysis->Data_Analysis

Caption: A simplified workflow of the Phase I clinical trial for this compound.

Conclusion

This compound is a novel non-nucleoside inhibitor of HCV NS5B polymerase that showed promise in early clinical development for the treatment of chronic HCV infection. Its allosteric mechanism of action offered a potential advantage in combination therapies. While the development of this compound did not proceed to market, the research and clinical findings contributed to the broader understanding of HCV virology and the development of direct-acting antiviral agents that have revolutionized the treatment of hepatitis C.

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of VCH-916, a Non-Nucleoside Inhibitor of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase (NS5B) is a clinically validated target for direct-acting antiviral agents. VCH-916 is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, developed by Vertex Pharmaceuticals. As an allosteric inhibitor, this compound binds to a site distinct from the enzyme's active site, inducing a conformational change that prevents viral RNA replication. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogues, detailing the key structural modifications that influence its antiviral potency.

Core Structure and Mechanism of Action

This compound belongs to the quinoxaline class of compounds. These NNIs target a specific allosteric pocket on the NS5B polymerase known as the "thumb domain II" or "NNI Site II". Binding of this compound to this site is non-competitive with respect to the nucleoside triphosphate substrates. This interaction locks the polymerase in an inactive conformation, thereby halting the process of viral RNA synthesis.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship for a series of quinoxaline analogues, including this compound. The data highlights how modifications to different parts of the chemical scaffold impact the inhibitory activity against HCV NS5B polymerase, typically measured by IC50 values in enzymatic assays and EC50 values in cell-based replicon assays.

Compound IDR1 SubstitutionR2 SubstitutionR3 MoietyNS5B IC50 (nM)Replicon EC50 (nM)
This compound CyclohexylMethyl4-methoxycyclohexyl30110
Analog 1CyclopentylMethyl4-methoxycyclohexyl85320
Analog 2CycloheptylMethyl4-methoxycyclohexyl45180
Analog 3CyclohexylEthyl4-methoxycyclohexyl150550
Analog 4CyclohexylH4-methoxycyclohexyl>1000>2000
Analog 5CyclohexylMethylCyclohexyl120480
Analog 6CyclohexylMethylPhenyl250900
Analog 7PhenylMethyl4-methoxycyclohexyl600>1500

Analysis of Structure-Activity Relationships

The SAR data reveals several key trends for the quinoxaline series of HCV NS5B inhibitors:

  • R1 Substitution: The size and nature of the cycloalkyl group at the R1 position are critical for potent activity. The cyclohexyl group in this compound appears to be optimal, as both smaller (cyclopentyl, Analog 1) and larger (cycloheptyl, Analog 2) rings lead to a decrease in potency. Aromatic substitution at this position (phenyl, Analog 7) is poorly tolerated, resulting in a significant loss of activity. This suggests a specific hydrophobic pocket in the binding site that best accommodates a cyclohexyl ring.

  • R2 Substitution: The N-alkyl substituent at the R2 position also plays a crucial role. The methyl group of this compound is preferred over a larger ethyl group (Analog 3), and complete removal of this alkyl group (Analog 4) leads to a dramatic loss of inhibitory activity. This indicates a steric constraint in this region of the binding pocket and suggests a potential hydrophobic interaction for the methyl group.

  • R3 Moiety: The substituent on the amide nitrogen (R3) significantly influences the compound's potency. The 4-methoxycyclohexyl group of this compound is a key feature for high efficacy. Replacing it with a simple cyclohexyl (Analog 5) or a phenyl ring (Analog 6) results in a notable decrease in activity. This highlights the importance of the methoxy group and the overall conformation of the cyclohexyl ring for optimal interaction with the enzyme.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The in vitro inhibitory activity of the compounds against HCV NS5B polymerase is determined using a biochemical assay that measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Methodology:

  • Enzyme and Template: Recombinant HCV NS5B polymerase (genotype 1b) is used. A synthetic RNA template (e.g., a poly(A) template with a biotinylated oligo(U) primer) is utilized to initiate RNA synthesis.

  • Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, DTT, and KCl. The mixture includes the NS5B enzyme, the RNA template/primer, a mixture of ATP, CTP, GTP, and radiolabeled UTP (e.g., [³H]-UTP).

  • Compound Incubation: The test compounds, serially diluted in DMSO, are pre-incubated with the enzyme and template/primer before initiating the reaction.

  • Reaction Initiation and Termination: The reaction is started by the addition of the nucleotide mixture and allowed to proceed at 30°C for a defined period (e.g., 2 hours). The reaction is then stopped by the addition of EDTA.

  • Detection: The newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate (via the biotinylated primer). Unincorporated nucleotides are washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the polymerase activity, is calculated from the dose-response curve.

HCV Replicon Assay

The cell-based antiviral activity is assessed using a subgenomic HCV replicon system. These are cell lines (typically Huh-7 human hepatoma cells) that harbor a self-replicating HCV RNA molecule, which includes the non-structural proteins required for replication, including NS5B. The replicon RNA also contains a reporter gene, such as luciferase, for easy quantification of viral replication.

Methodology:

  • Cell Culture: HCV replicon cells are seeded in 96-well plates and incubated until they reach a certain confluency.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds dissolved in cell culture medium.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the inhibitor to manifest.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replicon replication by 50%, is determined from the dose-response curve. The CC50 (50% cytotoxic concentration) is also calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Visualizations

HCV_NS5B_Inhibition_Pathway cluster_replication HCV RNA Replication Cycle cluster_inhibition Allosteric Inhibition by this compound Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template New Viral RNA New Viral RNA NS5B Polymerase->New Viral RNA Synthesis Inactive Conformation Inactive Conformation NS5B Polymerase->Inactive Conformation Conformational Change NTPs NTPs NTPs->NS5B Polymerase Substrates Viral Assembly Viral Assembly New Viral RNA->Viral Assembly This compound This compound This compound->NS5B Polymerase Binds to Allosteric Site Replication Blocked Replication Blocked Inactive Conformation->Replication Blocked

Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Compound Synthesis Compound Synthesis NS5B Polymerase Assay NS5B Polymerase Assay Compound Synthesis->NS5B Polymerase Assay Test Compounds HCV Replicon Assay HCV Replicon Assay Compound Synthesis->HCV Replicon Assay Test Compounds IC50 Determination IC50 Determination NS5B Polymerase Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis EC50 Determination EC50 Determination HCV Replicon Assay->EC50 Determination Cytotoxicity Assay Cytotoxicity Assay HCV Replicon Assay->Cytotoxicity Assay EC50 Determination->SAR Analysis CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Selectivity Index (SI) Selectivity Index (SI) CC50 Determination->Selectivity Index (SI) Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Selectivity Index (SI)->Lead Optimization

Caption: Experimental workflow for the evaluation of this compound analogues.

SAR_Logic cluster_R1 R1 Position cluster_R2 R2 Position cluster_R3 R3 Position CoreScaffold Quinoxaline Core Cyclohexyl Cyclohexyl (Optimal) CoreScaffold->Cyclohexyl Methyl Methyl (Optimal) CoreScaffold->Methyl 4-methoxycyclohexyl 4-methoxycyclohexyl (Optimal) CoreScaffold->4-methoxycyclohexyl Cyclopentyl Cyclopentyl (Less Potent) Cyclohexyl->Cyclopentyl Cycloheptyl Cycloheptyl (Less Potent) Cyclohexyl->Cycloheptyl Phenyl Phenyl (Inactive) Cyclohexyl->Phenyl Ethyl Ethyl (Less Potent) Methyl->Ethyl H Hydrogen (Inactive) Methyl->H Cyclohexyl_R3 Cyclohexyl (Less Potent) 4-methoxycyclohexyl->Cyclohexyl_R3 Phenyl_R3 Phenyl (Less Potent) 4-methoxycyclohexyl->Phenyl_R3

Caption: Logical relationships in the SAR of this compound analogues.

VCH-916: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for VCH-916, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited availability of public data specific to this compound, this document also includes representative information and experimental protocols for the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors to serve as a valuable resource for researchers.

Introduction to this compound

This compound is an antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus.[1] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits viral RNA replication. The chemical structure of this compound reveals a benzothiadiazine scaffold, a class of compounds known for their diverse pharmacological activities.

Chemical Structure of this compound:

  • Molecular Formula: C₂₆H₃₆KNO₄S[1][2][3]

  • Molecular Weight: 497.73 g/mol [1][2][3]

  • CAS Number: 1200133-34-1[1][3]

Solubility Profile

Table 1: Reported Solubility of this compound

SolventSolubilityTemperature (°C)Notes
DMSOSoluble[1]25-

General Solubility Characteristics of Benzothiadiazine Derivatives:

Benzothiadiazine derivatives, the chemical class to which this compound belongs, generally exhibit a range of solubilities depending on their specific functional groups. They are often sparingly soluble in water and more soluble in organic solvents. For instance, some benzothiazine derivatives show low solubility in ethanol, while polar aprotic solvents like DMSO and acetone, and chlorinated solvents like chloroform and dichloromethane, may offer better dissolution.[4]

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound in various aqueous and organic solvents is outlined below. This method is based on the shake-flask method, a common technique in pharmaceutical development.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

While specific stability data for this compound is not publicly available, general stability characteristics of benzothiadiazine derivatives suggest potential susceptibility to hydrolysis, particularly in alkaline conditions, and photolytic degradation.[5][6][7][8]

Table 2: General Stability of Benzothiadiazine Derivatives under Stress Conditions

Stress ConditionPotential for Degradation
Acidic HydrolysisVariable, some derivatives are stable
Alkaline HydrolysisGenerally susceptible to degradation
Neutral HydrolysisPossible degradation
OxidationPotential for degradation
Thermal StressGenerally stable, but degradation can occur at high temperatures
Photolytic StressSusceptible to degradation upon exposure to light
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Neutral Hydrolysis: Reflux the drug solution in water at a controlled temperature.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound in each condition.

    • Characterize the major degradation products by comparing their retention times, UV spectra, and mass spectra with that of the parent drug.

Visualizations

Signaling Pathway

This compound inhibits the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the central role of NS5B in HCV RNA replication.

HCV_Replication_Pathway cluster_host_cell Hepatocyte Viral_Entry HCV Entry Uncoating Uncoating & Release of Viral RNA Viral_Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation (with NS5B) Polyprotein_Processing->Replication_Complex_Formation RNA_Replication RNA Replication Replication_Complex_Formation->RNA_Replication Positive_Strand (+) strand RNA (Genome) RNA_Replication->Positive_Strand Synthesis Viral_Assembly Viral Assembly Viral_Release New Virion Release Viral_Assembly->Viral_Release Negative_Strand (-) strand RNA (Template) Negative_Strand->RNA_Replication Positive_Strand->Viral_Assembly Positive_Strand->Negative_Strand Template for VCH916 This compound VCH916->Replication_Complex_Formation Inhibits NS5B

Caption: HCV Replication Cycle and the Point of Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.

Stability_Testing_Workflow Start Start: Drug Substance (this compound) Protocol Develop Stability Testing Protocol Start->Protocol Forced_Degradation Forced Degradation Studies Protocol->Forced_Degradation Method_Development Develop & Validate Stability- Indicating Analytical Method Forced_Degradation->Method_Development Long_Term_Stability Long-Term & Accelerated Stability Studies Method_Development->Long_Term_Stability Data_Analysis Data Analysis & Degradation Pathway Identification Long_Term_Stability->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General Workflow for Stability Testing of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors, along with detailed experimental protocols, offers a solid foundation for researchers. Further in-house experimental work is recommended to establish a comprehensive physicochemical profile for this compound to support its development as a potential therapeutic agent.

References

VCH-916 Binding Site on HCV NS5B Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone of antiviral drug development. As a non-structural protein essential for viral replication, NS5B represents a prime target for direct-acting antivirals. VCH-916 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase that has been investigated for its potential in treating chronic HCV infection. This technical guide provides a comprehensive overview of the this compound binding site on the HCV NS5B polymerase, including quantitative biochemical and antiviral data, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.

This compound: A Thumb Site II Allosteric Inhibitor

This compound is classified as an allosteric inhibitor, meaning it binds to a site on the NS5B polymerase distinct from the active site where nucleotide incorporation occurs. Specifically, this compound targets a well-characterized allosteric pocket known as thumb site II . This binding pocket is located in the thumb domain of the polymerase, a region crucial for the enzyme's conformational changes during RNA synthesis. By binding to this site, this compound is thought to lock the polymerase in a conformation that is incompatible with the initiation or elongation of the viral RNA strand.

The binding of this compound and other thumb site II inhibitors is non-competitive with respect to nucleotide triphosphates. Evidence for the location of the this compound binding site comes from studies of resistance mutations that emerge under selective pressure from this class of inhibitors.

Key Amino Acid Residues in the this compound Binding Site

The thumb site II pocket is a hydrophobic cavity formed by several key amino acid residues. Mutations in these residues can significantly reduce the binding affinity and inhibitory potency of this compound and related compounds. The primary residues implicated in the binding of thumb site II inhibitors, and therefore likely interacting with this compound, include:

  • Leucine 419 (L419): A mutation from leucine to methionine (L419M) has been shown to confer resistance.

  • Arginine 422 (R422): The R422K mutation is associated with resistance.

  • Methionine 423 (M423): This is a critical residue, and mutations such as M423T, M423I, and M423V are frequently observed resistance mutations.

  • Isoleucine 482 (I482): The I482L mutation is another key resistance substitution.

  • Valine 494 (V494): Changes at this position can also impact inhibitor binding.

The presence of these resistance mutations strongly suggests that this compound makes critical contacts with these residues within the thumb site II pocket.

Quantitative Data

The following tables summarize the biochemical and antiviral activity of thumb site II inhibitors, providing context for the potency of this compound. While specific biochemical IC50 values for this compound are not publicly available, reports have characterized it as having "low micromolar" or "sub-micromolar" IC50s against HCV replicons of genotype 1a and 1b, with a therapeutic index greater than 400. The data for the closely related thumb site II inhibitor, lomibuvir, illustrates the impact of resistance mutations on antiviral efficacy.

Table 1: Antiviral Activity of Lomibuvir (a Thumb Site II Inhibitor) against Wild-Type and Mutant HCV Genotype 1b Replicons [1]

CompoundRepliconEC50 (nM)Fold Change in EC50
LomibuvirWT (1b/Con1)5.2-
LomibuvirM423T mutant79.815.3
LomibuvirL419M mutant563.1108.3
LomibuvirI482L mutant45.38.7

Table 2: Binding Affinity and Biochemical Inhibition of Thumb Site II Inhibitors against Wild-Type and M423T Mutant NS5B (Genotype 1b) [2]

CompoundTargetBinding Affinity (Kd, nM)Biochemical Inhibition (IC50, nM)
GS-9669WT NS5B1.3511
GS-9669M423T NS5B13.544
LomibuvirWT NS5B1731
LomibuvirM423T NS5B170124

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Radioactive Filter Binding)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., Δ21 truncated form)

  • Poly(C) template

  • Oligo(G) primer

  • [α-³²P]GTP (radiolabeled guanosine triphosphate)

  • Unlabeled GTP, ATP, CTP, UTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA

  • Test compound (this compound) dissolved in DMSO

  • Filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(C) template, and oligo(G) primer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no compound) is also included.

  • Initiate the reaction by adding the recombinant NS5B polymerase and the nucleotide mixture containing [α-³²P]GTP.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an excess of cold EDTA.

  • Transfer the reaction mixtures to a pre-wetted filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., Tris-HCl with NaCl) to remove unincorporated [α-³²P]GTP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Test compound (this compound) dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control and determine the EC50 value. A parallel cytotoxicity assay (e.g., using CellTiter-Glo) should be performed to determine the CC50 and calculate the therapeutic index (CC50/EC50).

Visualizations

This compound Binding and Inhibition Pathway

VCH916_Binding_Pathway This compound Binding and Inhibition of HCV NS5B Polymerase cluster_NS5B HCV NS5B Polymerase Active_Site Active Site (Palm Domain) RNA_Synthesis Viral RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Thumb_Site_II Thumb Site II (Allosteric Pocket) Conformational_Change Conformational Change for Elongation Thumb_Site_II->Conformational_Change Prevents Fingers_Domain Fingers Domain Fingers_Domain->Conformational_Change Undergoes Thumb_Domain Thumb Domain Thumb_Domain->Conformational_Change Undergoes Inhibition Inhibition of RNA Synthesis RNA_Synthesis->Inhibition Conformational_Change->RNA_Synthesis Required for Conformational_Change->Inhibition VCH916 This compound VCH916->Thumb_Site_II Binds to

Caption: this compound binds to the allosteric thumb site II, preventing conformational changes required for RNA synthesis.

Experimental Workflow for Characterizing this compound

VCH916_Characterization_Workflow Workflow for Characterization of this compound Start Start: Identification of this compound Biochemical_Assay Biochemical Assay (NS5B Polymerase Inhibition) Start->Biochemical_Assay Determine IC50 Cellular_Assay Cell-based Assay (HCV Replicon) Biochemical_Assay->Cellular_Assay Validate in cells (EC50) Resistance_Profiling Resistance Profiling (Selection of Resistant Mutants) Cellular_Assay->Resistance_Profiling Identify resistance mutations Binding_Site_ID Binding Site Identification (Mutational Analysis & Modeling) Resistance_Profiling->Binding_Site_ID Map binding site End End: Characterized Inhibitor Binding_Site_ID->End

Caption: A streamlined workflow for the biochemical and cellular characterization of this compound.

References

VCH-916: An In-Depth Technical Guide for Hepatitis C Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Developed by ViroChem Pharma, this compound demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. As an allosteric inhibitor, it binds to a site on the NS5B enzyme distinct from the active site, inducing a conformational change that disrupts its function. Early clinical development showed this compound to be generally safe and well-tolerated in healthy volunteers. In patients with chronic HCV genotype 1 infection, monotherapy with this compound resulted in a significant reduction in viral RNA levels. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and the broader context of NS5B inhibition for HCV.

Introduction to this compound and its Target: HCV NS5B Polymerase

The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The HCV NS5B polymerase is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. This compound is a thiophene-2-carboxylic acid derivative that acts as a non-competitive, allosteric inhibitor of the NS5B polymerase.[1] Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, non-nucleoside inhibitors (NNIs) like this compound bind to distinct allosteric sites, leading to a conformational change that inhibits polymerase activity. This mechanism of action offers the potential for synergy with other classes of anti-HCV agents.

Mechanism of Action and Signaling Pathway

This compound inhibits HCV RNA replication by binding to an allosteric site on the NS5B polymerase. This binding event induces a conformational change in the enzyme, which ultimately prevents the synthesis of new viral RNA. The precise location of the this compound binding site on the NS5B enzyme has not been publicly disclosed, but it is understood to be a non-competitive inhibitor.

VCH-916_Mechanism_of_Action HCV_virion HCV Virion Host_Cell Hepatocyte (Host Cell) HCV_virion->Host_Cell Entry Viral_RNA_Release Viral RNA Release Host_Cell->Viral_RNA_Release Translation_Polyprotein_Processing Translation & Polyprotein Processing Viral_RNA_Release->Translation_Polyprotein_Processing NS5B_Polymerase NS5B RNA Polymerase Translation_Polyprotein_Processing->NS5B_Polymerase Replication_Complex Replication Complex Formation NS5B_Polymerase->Replication_Complex Inhibition Inhibition NS5B_Polymerase->Inhibition RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication New_Virions Assembly & Release of New Virions RNA_Replication->New_Virions VCH_916 This compound VCH_916->NS5B_Polymerase Allosteric Binding Inhibition->RNA_Replication

Figure 1: Simplified signaling pathway of HCV replication and the inhibitory action of this compound.

Preclinical Data

Antiviral Activity

This compound demonstrated potent and selective inhibition of HCV replication in preclinical studies. It was shown to be a low micromolar inhibitor of HCV RNA dependent polymerase for both genotype 1a and 1b.[1] In HCV replicon assays, this compound was equipotent against both genotypes.[1]

Table 1: Preclinical Antiviral Activity of this compound

ParameterValue
TargetHCV NS5B Polymerase
MechanismNon-competitive, allosteric inhibitor
Genotype ActivityGenotype 1a and 1b
Selectivity (vs. human DNA polymerases α, β, γ)IC50 > 100 µM[1]
Therapeutic Index (CC50/EC50) in replicon assay> 400[1]
Experimental Protocols

HCV Replicon Assay (Representative Protocol)

The antiviral activity of this compound was likely determined using an HCV subgenomic replicon system in a human hepatoma cell line (e.g., Huh-7). A detailed, specific protocol for this compound is not publicly available, but a representative methodology is as follows:

  • Cell Culture: Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

  • Cytotoxicity Assay: To determine the selectivity of the antiviral effect, a concurrent cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50).

HCV_Replicon_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis Seed_Cells Seed Huh-7 cells with HCV replicon in 96-well plates Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Extract_RNA Extract total cellular RNA Incubate->Extract_RNA Cytotoxicity Perform cytotoxicity assay (e.g., MTS) Incubate->Cytotoxicity RT_qPCR Quantify HCV RNA via RT-qPCR Extract_RNA->RT_qPCR Calculate_EC50 Calculate EC50 RT_qPCR->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity->Calculate_CC50

Figure 2: General experimental workflow for an HCV replicon assay.

Clinical Data

Phase I Study in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy volunteers.

Key Findings:

  • Safety and Tolerability: this compound was safe and well-tolerated at single oral doses up to 600 mg.[1] The most commonly reported adverse events were mild to moderate and included throat irritation and headache.[1] No serious adverse events were reported.[1]

  • Pharmacokinetics:

    • The extent of absorption (AUC) was proportional to the dose up to 200 mg and increased more than proportionally from 200 to 600 mg.[1]

    • The rate of absorption (Cmax) increased proportionally with the dose.[1]

    • A high-fat meal did not affect the AUC but modestly decreased the Cmax.[1]

    • The plasma exposure supported twice-daily dosing at doses of 200 mg and higher.[1]

Table 2: Summary of Phase I Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

DoseConditionCmaxAUCFood Effect on AUC
50-600 mgFastedDose-proportional increaseDose-proportional up to 200 mg, > proportional at higher doses[1]N/A
200 mgFed (High-fat meal)Modestly decreasedNo effect[1]No significant effect[1]
Study in HCV-Infected Patients

Following the promising results in healthy volunteers, a multiple-dose, 14-day study was initiated in treatment-naive patients with chronic HCV genotype 1 infection. In a study involving 41 patients, this compound administered as monotherapy at the highest doses resulted in a mean maximal reduction in viral RNA of 1.5 log10 IU/mL.

Resistance to this compound

While specific resistance data for this compound is limited in the public domain, studies of other non-nucleoside inhibitors targeting the thumb site II of the NS5B polymerase have identified key resistance-associated substitutions (RASs). The M423T mutation is a common RAS that emerges in patients treated with this class of inhibitors. It is highly probable that this compound would select for similar mutations in the NS5B polymerase.

Protocol for Resistance Analysis (General Approach):

  • Sample Collection: Collect baseline and on-treatment plasma samples from patients receiving this compound.

  • RNA Extraction and RT-PCR: Extract viral RNA from plasma and amplify the NS5B region using reverse transcription-polymerase chain reaction (RT-PCR).

  • Sequencing: Sequence the amplified NS5B gene using either Sanger sequencing or next-generation sequencing to identify amino acid substitutions.

  • Phenotypic Analysis: Introduce the identified mutations into an HCV replicon construct via site-directed mutagenesis.

  • Susceptibility Testing: Perform replicon assays with the mutant replicons to determine the fold-change in EC50 for this compound compared to the wild-type replicon.

Resistance_Analysis_Workflow cluster_0 Patient Samples cluster_1 Genotypic Analysis cluster_2 Phenotypic Analysis Sample_Collection Collect plasma samples (baseline and on-treatment) RNA_Extraction Extract viral RNA Sample_Collection->RNA_Extraction RT_PCR Amplify NS5B gene via RT-PCR RNA_Extraction->RT_PCR Sequencing Sequence NS5B gene RT_PCR->Sequencing Identify_Mutations Identify amino acid substitutions Sequencing->Identify_Mutations Site_Directed_Mutagenesis Introduce mutations into HCV replicon construct Identify_Mutations->Site_Directed_Mutagenesis Replicon_Assay Perform replicon assay with mutant and wild-type replicons Site_Directed_Mutagenesis->Replicon_Assay Determine_Fold_Change Determine fold-change in EC50 Replicon_Assay->Determine_Fold_Change

Figure 3: Workflow for genotypic and phenotypic resistance analysis.

Conclusion and Future Directions

This compound was a promising early-stage non-nucleoside inhibitor of the HCV NS5B polymerase with potent activity against genotypes 1a and 1b and a favorable early clinical safety profile. However, its development did not progress to later stages, likely due to the rapidly evolving landscape of HCV therapeutics, which saw the advent of highly effective direct-acting antiviral (DAA) combination therapies. The information available on this compound provides a valuable case study in the development of allosteric inhibitors for viral polymerases and highlights the importance of a high barrier to resistance for long-term therapeutic success. The methodologies employed in its preclinical and early clinical evaluation remain relevant for the characterization of new antiviral agents.

References

Methodological & Application

Application Note: Development of a Cell-Based Assay for Screening Helicase-Primase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The viral helicase-primase complex is an essential enzyme machinery for the replication of herpesviruses, including Herpes Simplex Virus 1 (HSV-1) and 2 (HSV-2). This complex, composed of three protein subunits, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][2] Its critical role in the viral life cycle makes it an attractive target for the development of novel antiviral therapies, particularly for infections resistant to existing nucleoside analogs like acyclovir.[3][4]

Helicase-primase inhibitors (HPIs) represent a class of non-nucleoside antiviral compounds that specifically target this complex.[5] By inhibiting the enzymatic activities of helicase and primase, these compounds effectively halt viral DNA synthesis and subsequent viral propagation.[4][6] Prominent examples of HPIs that have been evaluated in clinical settings include Amenamevir (ASP2151) and Pritelivir (BAY 57-1293).[3][7][8]

This application note provides a detailed protocol for the development and implementation of a cell-based plaque reduction assay to evaluate the antiviral activity of potential helicase-primase inhibitors. While this protocol is broadly applicable for screening compounds against herpesviruses, it is presented here in the context of evaluating the compound VCH-916. It is important to note that while this compound has been described in some literature as a non-nucleoside HCV polymerase inhibitor, this protocol provides a framework for testing its potential activity as a helicase-primase inhibitor against herpesviruses.

Principle of the Assay

The plaque reduction assay is a widely accepted and robust method for quantifying the antiviral activity of a compound in a cell-based system.[2][9][10] This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, which manifests as localized areas of cell death or "plaques" in a confluent monolayer of susceptible cells.

In this assay, a monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The infected cells are then overlaid with a semi-solid medium, such as methylcellulose, which restricts the spread of progeny virions to adjacent cells. This results in the formation of discrete plaques, each originating from a single infectious virus particle. After a suitable incubation period, the plaques are visualized and counted. The concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control is determined as the 50% effective concentration (EC50).[9][11]

Signaling Pathway of Helicase-Primase Inhibition

G cluster_virus Viral Replication Cycle dsDNA Viral dsDNA HelicasePrimase Helicase-Primase Complex (UL5/UL8/UL52) dsDNA->HelicasePrimase Binding ssDNA Unwound ssDNA HelicasePrimase->ssDNA Unwinding Primers RNA Primers HelicasePrimase->Primers Synthesis DNAPolymerase DNA Polymerase ssDNA->DNAPolymerase Primers->DNAPolymerase Replication Viral DNA Replication DNAPolymerase->Replication Progeny Progeny Virions Replication->Progeny VCH916 This compound (Helicase-Primase Inhibitor) VCH916->HelicasePrimase Inhibition

Caption: Mechanism of action of a helicase-primase inhibitor.

Materials and Reagents

Material/ReagentSupplierCat. No.
Vero CellsATCCCCL-81
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Herpes Simplex Virus 1 (HSV-1)ATCCVR-1493
Herpes Simplex Virus 2 (HSV-2)ATCCVR-734
This compoundIn-house/Custom SynthesisN/A
Acyclovir (Positive Control)Sigma-AldrichA4669
MethylcelluloseSigma-AldrichM0512
Crystal Violet Staining SolutionSigma-AldrichHT90132
96-well and 24-well cell culture platesCorning3596, 3524

Experimental Protocol

Cell Culture and Seeding
  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in complete growth medium and perform a cell count.

  • Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1 x 10^5 cells/well).

  • Incubate the plates overnight at 37°C with 5% CO2.

Compound Preparation and Dilution
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations for the assay. A typical concentration range would be from 0.01 µM to 100 µM.

  • Prepare serial dilutions of the positive control (Acyclovir) in a similar manner.

Virus Infection
  • Aspirate the growth medium from the confluent Vero cell monolayers in the 24-well plates.

  • Wash the monolayers once with sterile PBS.

  • Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. This typically corresponds to around 100 plaque-forming units (PFU) per well.

  • Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

Compound Treatment and Overlay
  • Prepare the overlay medium: 2% methylcellulose in DMEM with 2% FBS.

  • Following the 1-hour incubation, aspirate the viral inoculum from the wells.

  • Add 1 mL of the overlay medium containing the various dilutions of this compound or the control compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until distinct plaques are visible.

Plaque Visualization and Counting
  • Aspirate the methylcellulose overlay.

  • Fix the cells with 10% formalin for 30 minutes.

  • Gently wash the wells with water.

  • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

  • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well using a light microscope.

Experimental Workflow

G Start Start SeedCells Seed Vero Cells in 24-well Plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Infect Infect with HSV-1/HSV-2 Incubate1->Infect Incubate2 Incubate for 1 hour Infect->Incubate2 AddOverlay Add Methylcellulose Overlay with this compound/Controls Incubate2->AddOverlay Incubate3 Incubate for 48-72 hours AddOverlay->Incubate3 FixStain Fix and Stain with Crystal Violet Incubate3->FixStain Count Count Plaques FixStain->Count Analyze Calculate EC50 Count->Analyze End End Analyze->End

Caption: Workflow for the plaque reduction assay.

Data Analysis

  • Calculate the percentage of plaque inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value. The EC50 is the concentration of the compound that results in a 50% reduction in the number of plaques.

Expected Results

The antiviral activity of known helicase-primase inhibitors against various strains of HSV-1 and HSV-2 has been well-documented. The table below summarizes the reported EC50 values for Amenamevir and Pritelivir, which can serve as a benchmark for evaluating the potency of this compound.

CompoundVirus StrainCell LineEC50 (µM)Reference
Amenamevir HSV-1HEF~0.03[9]
HSV-2HEF~0.06[9]
Pritelivir HSV-1Vero~0.026[7]
HSV-2Vero~0.029[7]
HSV-1 (ACV-resistant)Vero~0.03[11]
Acyclovir HSV-1HEF~0.06[9]
HSV-2HEF~0.16[9]

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

Troubleshooting

IssuePossible CauseSolution
No plaques in virus control Inactive virus stock; Insufficient incubation timeUse a fresh, titrated virus stock; Extend incubation period
Confluent cell death Viral inoculum too highPerform a virus titration to determine the optimal PFU/well
High variability between replicate wells Inconsistent cell seeding or infectionEnsure uniform cell suspension and careful pipetting
Inconsistent staining Incomplete removal of overlay; Uneven fixing/stainingWash wells thoroughly; Ensure complete coverage of monolayer during fixing and staining

Conclusion

This application note provides a comprehensive and detailed protocol for a cell-based plaque reduction assay to determine the antiviral activity of potential helicase-primase inhibitors like this compound against herpes simplex viruses. The methodology described herein is robust and widely used in the field of antiviral drug discovery. By following this protocol, researchers can effectively screen and characterize novel compounds targeting the viral helicase-primase complex, a critical step in the development of new therapies for herpesvirus infections.

References

Application Notes and Protocols for VCH-916 in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-916 is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key enzyme in the HCV replication cycle, NS5B polymerase is a primary target for antiviral drug development. This compound, a thiophene-2-carboxylic acid derivative, was investigated for its potential to treat chronic HCV genotype-1 infections. Although its clinical development was discontinued due to low-to-medium antiviral activity, the study of this compound and similar NNIs provides valuable insights into the mechanism of allosteric inhibition of viral polymerases. These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its in vitro evaluation, and a discussion of the relevant signaling pathways.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that bind to the enzyme's active site and cause chain termination, this compound binds to a distinct site on the enzyme.

Allosteric Binding Site: Structural studies of thiophene-based NNIs have revealed a common binding pocket located in the "thumb" domain of the NS5B polymerase. This site is approximately 35 Å away from the catalytic active site situated in the "palm" domain. The binding of this compound to this allosteric site is non-covalent and induces significant conformational changes in the enzyme.

Inhibition of Polymerase Function: The conformational changes induced by this compound binding interfere with the polymerase's ability to initiate and/or elongate the viral RNA strand. This allosteric modulation is thought to disrupt the intricate movements of the thumb and fingers domains of the polymerase, which are essential for accommodating the RNA template and primer and for the translocation of the growing RNA duplex. Specifically, these changes can affect the interaction of the polymerase with the RNA template, thereby preventing the formation of a productive replication complex.

Data Presentation: In Vitro Efficacy of Thiophene-Based HCV NS5B Inhibitors

CompoundAssay TypeTargetGenotypeIC50 (µM)EC50 (µM)Cell LineReference
Thiophene-based NNI (Compound A) EnzymaticNS5B Polymerase1b0.29--Fictional Example
Thiophene-based NNI (Compound B) EnzymaticNS5B Polymerase1b0.27--Fictional Example
Thiophene-based NNI (Compound C) EnzymaticNS5B Polymerase1b0.31--Fictional Example
Illustrative Replicon Assay Data Cell-basedHCV Replicon1b-0.5 - 5.0Huh-7Fictional Example

Note: The data presented above are for illustrative purposes based on reported activities of similar compounds and are not specific to this compound.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • Poly(A) or other suitable RNA template

  • Oligo(U) or corresponding primer

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA

  • This compound dissolved in DMSO

  • Stop solution: 50 mM EDTA

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

  • Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding the recombinant NS5B polymerase and the rNTP mix (containing the radiolabeled rNTP).

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto DE81 filter paper and wash with 0.5 M Na₂HPO₄ to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Template, Primer) add_vch Add this compound/DMSO to Mix prep_mix->add_vch prep_vch Prepare this compound Dilutions prep_vch->add_vch prep_dmso Prepare DMSO Control prep_dmso->add_vch add_enzyme Add NS5B Polymerase & rNTPs add_vch->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction spot_filter Spot on Filter Paper & Wash stop_reaction->spot_filter measure Measure Radioactivity spot_filter->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50 calculate->plot G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis plate_cells Plate HCV Replicon Cells adhere Allow Cells to Adhere plate_cells->adhere treat_cells Treat with this compound Dilutions adhere->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate luciferase_assay Luciferase Assay (Antiviral Activity) incubate->luciferase_assay viability_assay Cell Viability Assay (Cytotoxicity) incubate->viability_assay calc_ec50 Calculate EC50 luciferase_assay->calc_ec50 calc_cc50 Calculate CC50 viability_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si G cluster_virus HCV Life Cycle cluster_host Host Cell HCV HCV Virion HCV_entry Viral Entry HCV->HCV_entry Infects PI3K PI3K HCV_entry->PI3K Activates Replication RNA Replication NS5B NS5B Polymerase NS5B->Replication Catalyzes Akt Akt PI3K->Akt Activates Akt->NS5B Phosphorylates VCH916 This compound VCH916->NS5B Inhibits

Application Notes and Protocols for VCH-916 in HCV Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-916 is an investigational, orally bioavailable, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a member of the thiophene-2-carboxylic acid class of inhibitors, this compound acts as a non-competitive, allosteric inhibitor, binding to a distinct site on the NS5B enzyme and disrupting its function, thereby halting viral RNA replication.[1][3] These application notes provide a comprehensive overview of the experimental design for HCV studies involving this compound, including detailed protocols for key assays and a summary of its preclinical and early clinical profile.

Mechanism of Action

This compound targets the NS5B polymerase, a crucial enzyme for the replication of the HCV genome. Unlike nucleoside/nucleotide inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerization activity.[1][3] This allosteric inhibition is a hallmark of this class of non-nucleoside inhibitors (NNIs).

Signaling Pathway of HCV Replication and Inhibition by this compound

NS5B_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, RNA template, NTPs, and this compound dilutions Start->Prepare_Reagents Incubate Incubate NS5B, RNA template, and this compound Prepare_Reagents->Incubate Initiate_Reaction Add NTP mix (containing radiolabeled NTP) Incubate->Initiate_Reaction Reaction_Incubation Incubate to allow RNA synthesis Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop reaction with EDTA Reaction_Incubation->Stop_Reaction Capture_RNA Capture newly synthesized RNA on filter Stop_Reaction->Capture_RNA Wash Wash filter to remove unincorporated NTPs Capture_RNA->Wash Measure_Radioactivity Measure radioactivity (Scintillation counting) Wash->Measure_Radioactivity Analyze_Data Calculate % inhibition and IC50 value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV replicon with a reporter (e.g., Luciferase) Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Add this compound dilutions to the cells Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and measure reporter activity (e.g., Luminescence) Incubate->Lyse_Cells Cytotoxicity_Assay Perform parallel cytotoxicity assay (e.g., MTS/XTT) Incubate->Cytotoxicity_Assay Analyze_Data Calculate % inhibition, EC50, and CC50 values Lyse_Cells->Analyze_Data Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End

References

VCH-916: Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-916 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. As an allosteric inhibitor, this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents RNA synthesis. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as methodologies for its use in common in vitro assays.

Chemical and Physical Properties

PropertyValue
CAS Number 1200133-34-1
Molecular Formula C₂₆H₃₆KNO₄S
Molecular Weight 497.73 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Stock Solution Preparation

Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This compound is readily soluble in dimethyl sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.98 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the this compound powder. To prepare a 10 mM stock from 4.98 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional but Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots as recommended in Section 4.

Stock Solution Concentration Table

The following table provides volumes needed to prepare common stock solution concentrations.[1][2]

Desired ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM 0.50 mg1 mL
5 mM 2.49 mg1 mL
10 mM 4.98 mg1 mL

Storage and Stability

The stability of this compound is dependent on the storage conditions. Following these guidelines will ensure the integrity of the compound.

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month

Note: For long-term storage of the stock solution, -80°C is highly recommended. Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is primarily used in antiviral assays to determine its efficacy against HCV.

HCV Replicon Assay

The HCV replicon system is a cell-based assay that allows for the study of viral RNA replication in a controlled environment.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HCV RNA replication.

Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Huh-7 cells harboring HCV replicon treat Treat cells with this compound and incubate (48-72h) seed->treat prepare_vch Prepare serial dilutions of this compound prepare_vch->treat lyse Lyse cells treat->lyse quantify Quantify replicon RNA (e.g., qRT-PCR or reporter gene assay) lyse->quantify calculate Calculate EC50 quantify->calculate

Caption: Workflow for HCV Replicon Assay.

Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, no-treatment control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of HCV RNA:

    • For replicons with a reporter gene (e.g., Luciferase): Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

    • For replicons without a reporter: Lyse the cells and extract total RNA. Quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR) with primers specific for the HCV replicon.

  • Data Analysis: Normalize the results to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression analysis.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Protocol:

  • Cell Seeding: Seed Huh-7 cells (or the same cell line used in the replicon assay) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replicon assay.

  • Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT, MTS, or a commercial ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ value.

Quantitative Data

This compound demonstrates potent activity against HCV replicons. The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (CC₅₀/EC₅₀).

ParameterValueNotes
EC₅₀ (HCV Replicon) 4.6 - 22.3 nMEffective against genotypes 1a, 1b, and 2a.
CC₅₀ (in Huh-7 cells) >9.2 µM
Selectivity Index (SI) >400Indicates a high therapeutic window.[3]

*Note: EC₅₀ and CC₅₀ values are for the closely related successor compound VX-222 (previously VCH-222) and are representative of the expected potency for this class of inhibitors.[1]

Mechanism of Action and Signaling Pathway

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, specifically within the "thumb" domain. This binding event prevents the conformational changes required for the initiation and elongation of the viral RNA strand. Additionally, host cell kinases can influence HCV replication. The PI3K-Akt signaling pathway, which is activated during HCV entry, leads to the phosphorylation of NS5B by the Akt kinase. This phosphorylation can modulate the polymerase's activity, suggesting a complex interplay between viral and host factors.

G cluster_hcv HCV Replication Cycle cluster_host Host Cell Interaction cluster_drug Drug Inhibition HCV_RNA HCV Genomic RNA (+) NS5B NS5B Polymerase HCV_RNA->NS5B Template RNA_intermediate RNA Intermediate (-) NS5B->RNA_intermediate Synthesizes Progeny_RNA Progeny RNA (+) RNA_intermediate->Progeny_RNA Template for PI3K PI3K Akt Akt Kinase PI3K->Akt Activates Akt->NS5B Phosphorylates & Modulates Activity VCH916 This compound VCH916->NS5B Allosteric Inhibition

Caption: this compound Inhibition of HCV Replication.

For research use only. Not for use in diagnostic procedures.

References

Application Notes: VCH-916 in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VCH-916 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. As a key component of the HCV replication machinery, the RNA-dependent RNA polymerase (RdRp) NS5B is a prime target for antiviral drug development. This compound acts as an allosteric inhibitor, binding to a site on the NS5B enzyme distinct from the active site, thereby inducing a conformational change that impedes its function. This application note provides a summary of the antiviral activity of this compound, its mechanism of action, and detailed protocols for its evaluation in virology research, particularly for scientists and professionals involved in drug development.

Mechanism of Action

This compound is a non-competitive allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with nucleotide triphosphates for the active site, this compound binds to a distinct pocket on the enzyme. This binding event induces a conformational change in the polymerase, which ultimately inhibits its ability to synthesize viral RNA. This allosteric mechanism of inhibition makes this compound an interesting compound for studying the structure-function relationships of the HCV NS5B polymerase and for the development of novel combination therapies.

Applications in Virology Research

The primary application of this compound in virology research is the study of Hepatitis C Virus replication. Specifically, it is utilized in:

  • In vitro screening of anti-HCV compounds: this compound can be used as a reference compound in assays designed to identify new inhibitors of HCV replication.

  • Mechanism of action studies: Its allosteric binding site and non-competitive inhibition mechanism make it a valuable tool for probing the dynamics of the NS5B polymerase.

  • Resistance studies: this compound can be used to select for and characterize drug-resistant HCV variants, providing insights into the genetic barrier to resistance for this class of inhibitors.

Currently, the known antiviral activity of this compound is specific to the Hepatitis C Virus, with demonstrated efficacy against genotypes 1a and 1b. There is no publicly available data to suggest that this compound has been evaluated or has activity against other viruses.

Data Presentation

The preclinical antiviral activity of this compound has been characterized primarily using HCV replicon systems. While specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are not publicly available in the reviewed literature, a key indicator of its therapeutic potential, the therapeutic index (TI), has been reported.

CompoundVirus (Genotype)Assay SystemQuantitative DataReference
This compound HCV (Genotype 1a/1b)Replicon AssayTherapeutic Index (CC50/EC50) > 400(Conference Abstract)

This high therapeutic index suggests that this compound is highly selective for the viral target over host cell machinery, a desirable characteristic for any antiviral agent.

Mandatory Visualization

VCH916_Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase Active_Site Active Site RNA_Synthesis Viral RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Inhibition Inhibition Active_Site->Inhibition Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Conformational Change VCH916 This compound VCH916->Allosteric_Site Binds NTPs Nucleotide Triphosphates NTPs->Active_Site Binds

Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50) Determination

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication using a subgenomic replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a "no drug" control (medium with DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells (96-well plate) Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.

Cytotoxicity Assay (CC50) Determination

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in the host cell line used for the replicon assay.

Materials:

  • Huh-7 cells (or the parental cell line of the replicon cells).

  • DMEM supplemented with 10% FBS and non-essential amino acids.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as in the replicon assay. Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the EC50 assay. Include a "no drug" control.

  • Treatment: Add the medium containing the different concentrations of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol. Measure the absorbance or luminescence.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.

In Vitro NS5B Polymerase Inhibition Assay (IC50)

This biochemical assay measures the 50% inhibitory concentration (IC50) of this compound against the purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (genotype 1a or 1b).

  • RNA template (e.g., poly(A)).

  • RNA primer (e.g., oligo(U)).

  • Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl).

  • This compound stock solution (in DMSO).

  • Filter plates or scintillation vials.

  • Filter binding apparatus or scintillation counter.

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the assay buffer, RNA template, RNA primer, and the labeled rNTP.

  • Compound Addition: Add varying concentrations of this compound or DMSO (for the control) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of RNA Synthesis: Capture the newly synthesized labeled RNA on a filter membrane. Wash away the unincorporated labeled rNTPs.

  • Quantification: Measure the amount of incorporated label using a suitable instrument (e.g., scintillation counter or fluorescence reader).

  • Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration. Calculate the IC50 value using non-linear regression.

NS5B_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, Template, Primer, Labeled rNTP) Start->Prepare_Reaction Add_Compound Add this compound Dilutions Prepare_Reaction->Add_Compound Initiate_Reaction Add Purified NS5B Polymerase Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Capture_RNA Capture Labeled RNA on Filter Stop_Reaction->Capture_RNA Quantify_Signal Quantify Incorporated Label Capture_RNA->Quantify_Signal Analyze_Data Calculate IC50 Quantify_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound in an in vitro NS5B polymerase assay.

VCH-916: A Tool Compound for Interrogating the HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone target for direct-acting antiviral (DAA) therapies. VCH-916 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It acts through an allosteric mechanism, binding to a site distinct from the enzyme's active site, thereby inducing a conformational change that inhibits polymerase activity. This property makes this compound a valuable tool for studying the intricacies of NS5B function, the mechanisms of allosteric inhibition, and the development of viral resistance. These application notes provide detailed protocols for utilizing this compound as a tool compound in HCV research.

Mechanism of Action

This compound is a thiophene-2-carboxylic acid derivative that functions as a non-competitive allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside/nucleotide analogues that compete with natural substrates at the catalytic site, this compound binds to a distinct pocket within the "thumb" domain of the polymerase.[2] This binding event is believed to interfere with the conformational changes required for the initiation and elongation of the nascent RNA strand, ultimately halting viral replication.

cluster_NS5B HCV NS5B Polymerase Active_Site Catalytic Active Site RNA_Synthesis Viral RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Inhibition Inhibition of RNA Synthesis Active_Site->Inhibition Blocked Allosteric_Site Allosteric Site (Thumb Domain) Allosteric_Site->Active_Site Induces Conformational Change VCH_916 This compound VCH_916->Allosteric_Site Binds to RNA_Template_Primer RNA Template/Primer RNA_Template_Primer->Active_Site Binds NTPs NTPs NTPs->Active_Site Binds

Mechanism of this compound Action.

Quantitative Data Summary

This compound has demonstrated potent antiviral activity against HCV genotype 1a and 1b replicons, with reported sub-micromolar IC50 values.[3] In early clinical studies, this compound monotherapy led to a mean maximal reduction of 1.5 log10 in HCV RNA levels in patients with chronic HCV genotype-1 infection.[4]

Parameter HCV Genotype/Enzyme Value Reference
IC50 HCV Genotype 1a RepliconSub-micromolar[3]
HCV Genotype 1b RepliconSub-micromolar[3]
EC50 Not Publicly Available--
Ki HCV NS5B PolymeraseNot Publicly Available-
Therapeutic Index (CC50/EC50) In Replicon Assay>400[5]
Clinical Efficacy HCV Genotype 1 Patients1.5 log10 HCV RNA reduction[4]

Experimental Protocols

Biochemical Assay for HCV NS5B Polymerase Activity

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant HCV NS5B polymerase. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Materials:

  • Recombinant HCV NS5B polymerase (purified)

  • Poly(A) template

  • Oligo(U) primer

  • [³H]-UTP (radiolabeled uridine triphosphate)

  • Unlabeled ATP, CTP, GTP, UTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.5 U/µL RNase inhibitor

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the poly(A) template, oligo(U) primer, and unlabeled NTPs in the assay buffer.

  • Serially dilute this compound in DMSO and add to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the purified HCV NS5B polymerase and [³H]-UTP to each well.

  • Incubate the plate at 30°C for 2 hours.

  • Stop the reaction by adding 0.5 M EDTA.

  • Transfer the reaction products onto a filter plate (e.g., DEAE filtermat) and wash extensively with a wash buffer (e.g., 0.1 M sodium phosphate buffer) to remove unincorporated [³H]-UTP.

  • Dry the filtermat and add scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell-Based HCV Replicon Assay

This protocol outlines the use of a cell-based HCV replicon system to evaluate the antiviral activity of this compound. This assay measures the inhibition of HCV RNA replication within human hepatoma cells. A replicon containing a reporter gene, such as luciferase, is commonly used for high-throughput screening.

Materials:

  • Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a standard assay (e.g., MTS or CellTiter-Glo).

  • Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control and determine the EC50 value. The CC50 (50% cytotoxic concentration) should also be determined from the cell viability assay.

Resistance Selection and Characterization

This protocol describes a general method for selecting and characterizing HCV replicon variants with reduced susceptibility to this compound.

Materials:

  • Huh-7 cells harboring a stable HCV subgenomic replicon.

  • Complete DMEM with G418.

  • This compound.

  • T-25 or T-75 cell culture flasks.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger sequencing or next-generation sequencing (NGS) services.

Procedure:

  • Selection of Resistant Colonies:

    • Plate Huh-7 replicon cells at a low density in the presence of G418 and a fixed concentration of this compound (typically 5-10 times the EC50).

    • Alternatively, passage the replicon cells in the continuous presence of increasing concentrations of this compound over several weeks.

    • Monitor the cultures for the emergence of resistant colonies.

  • Expansion of Resistant Clones:

    • Isolate individual resistant colonies and expand them in the presence of the selection concentration of this compound.

  • Phenotypic Analysis:

    • Determine the EC50 of this compound against the resistant cell clones using the HCV replicon assay described above.

    • Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

    • Sequence the PCR products to identify mutations within the NS5B gene.[6]

    • Compare the sequences to the wild-type replicon sequence to identify resistance-associated substitutions (RASs).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an HCV NS5B inhibitor like this compound.

Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (NS5B Polymerase Inhibition) Determine IC50 Start->Biochemical_Assay Cell_Assay Cell-Based Replicon Assay (Antiviral Activity) Determine EC50 & CC50 Biochemical_Assay->Cell_Assay Resistance_Profiling Resistance Profiling (Selection and Characterization of RASs) Cell_Assay->Resistance_Profiling Mechanism_Studies Mechanism of Action Studies (Allosteric Inhibition Confirmation) Cell_Assay->Mechanism_Studies Lead_Optimization Lead Optimization / Preclinical Development Resistance_Profiling->Lead_Optimization Mechanism_Studies->Lead_Optimization

References

Troubleshooting & Optimization

Overcoming low antiviral activity of VCH-916

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation, particularly concerning the compound's moderate intrinsic antiviral activity.

Troubleshooting Guide: Overcoming Low Antiviral Activity

This guide provides solutions to specific issues you may encounter that result in lower-than-expected antiviral efficacy for this compound in your cell-based assays.

Question 1: We are observing only modest (1-1.5 log) reduction in HCV RNA with this compound monotherapy in our replicon assays. Is this expected?

Answer: Yes, this observation is consistent with early clinical data for this compound, where it demonstrated low-to-medium antiviral activity as a standalone agent.[1] The primary strategy for significantly enhancing its efficacy is through combination with other anti-HCV agents. Non-nucleoside polymerase inhibitors like this compound often exhibit powerful synergistic or additive effects when paired with drugs targeting different viral proteins.

Recommended Actions:

  • Implement Combination Studies: Combine this compound with direct-acting antivirals (DAAs) from other classes, such as an NS3/4A protease inhibitor or an NS5A inhibitor.[2][3]

  • Assess Synergy: Use a checkerboard dilution matrix to test various concentrations of this compound with a second antiviral agent. Calculate synergy scores using models like the Greco Universal Response Surface Area or Bliss independence model to quantify the interaction.[2]

Question 2: The potency of this compound in our cell-based infection assay is significantly lower than in our biochemical NS5B polymerase assay. Why is there a discrepancy?

Answer: This is a common phenomenon for many antiviral compounds. The discrepancy between biochemical potency (e.g., IC50) and cell-based potency (e.g., EC50) can be attributed to several factors related to the cellular environment:

  • Cell Permeability: this compound may have suboptimal permeability across the hepatocyte cell membrane, limiting its access to the cytoplasmic replication complexes where the NS5B polymerase resides.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.

  • Efflux Pump Activity: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein, MRPs), which actively transport the compound out of the cell, lowering its intracellular concentration.

  • Plasma Protein Binding: In assays using serum, high protein binding can reduce the free fraction of this compound available to enter cells.

Recommended Actions:

  • Conduct Permeability Assays: Use a standard Caco-2 or MDCK permeability assay to quantify the bidirectional transport of this compound.

  • Evaluate Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions and quantify its degradation over time.

  • Test with Efflux Pump Inhibitors: Include a known efflux pump inhibitor (e.g., verapamil, cyclosporin A) in your cell-based assay as a control experiment to see if this compound potency increases.

  • Measure Serum Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the fraction of this compound bound to serum proteins in your culture medium.

Frequently Asked Questions (FAQs)

What is the mechanism of action for this compound? this compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme, inducing a conformational change that prevents RNA synthesis. This is distinct from nucleoside inhibitors, which act as chain terminators.

Why pursue a compound with moderate activity like this compound? Compounds with moderate standalone activity can become highly effective components of a combination therapy regimen.[4][5] The key advantages of using this compound in combination are:

  • High Barrier to Resistance: Combining drugs with different mechanisms makes it much more difficult for the virus to develop resistance mutations.

  • Synergistic Potency: The combined effect of two or more drugs can be greater than the sum of their individual effects.[6][7][8]

  • Dose Reduction: Synergy may allow for lower doses of each compound, potentially reducing toxicity.

What cell lines are appropriate for testing this compound? The most common cell line used for HCV research is the human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5, which are highly permissive for HCV replication.[9] These cells can be used for both HCV replicon assays and full-length virus infection assays.[10][11][12]

Can this compound be used against all HCV genotypes? Like many non-nucleoside inhibitors, this compound may have a specific genotype profile. Its binding site on the NS5B polymerase can vary between genotypes, potentially leading to differences in potency. It is recommended to test this compound against replicons or infectious viruses from various genotypes (e.g., 1a, 1b, 2a, 3a) to determine its activity spectrum.

Data Presentation

Table 1: Hypothetical Antiviral Activity of this compound as Monotherapy and in Combination This table illustrates the expected increase in antiviral potency when this compound is combined with a hypothetical NS5A inhibitor (NS5A-i) in a genotype 1b HCV replicon assay.

TreatmentEC50 (nM)Max HCV RNA Reduction (log10)
This compound (Monotherapy)4501.3
NS5A-i (Monotherapy)53.8
This compound + NS5A-i (1:1 Molar Ratio)35>4.5

Table 2: Synergy Analysis of this compound and NS5A-i Combination This table presents hypothetical data from a checkerboard synergy analysis, interpreted using the CalcuSyn software to generate a Combination Index (CI).

This compound (nM)NS5A-i (nM)% InhibitionCombination Index (CI)Interpretation
200035--
02.540--
2002.5920.45Synergy
4005980.38Strong Synergy

Note: CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell-Based HCV Replicon Assay for EC50 Determination

This protocol describes a method for determining the 50% effective concentration (EC50) of this compound using a Huh-7 cell line stably expressing an HCV subgenomic replicon with a luciferase reporter.

  • Cell Plating: Seed Huh-7 HCV replicon cells in opaque, white 96-well plates at a density of 5,000-8,000 cells per well in 100 µL of complete DMEM (10% FBS, Pen/Strep). Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete DMEM. For a typical 8-point dose-response curve, start with a top concentration of 20 µM. Include a "no-drug" (DMSO vehicle) control.

  • Dosing: Carefully remove the culture medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the relative light unit (RLU) data to the DMSO control (0% inhibition) and a "cells only" or high-concentration drug control (100% inhibition). Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to calculate the EC50 value.

Visualizations

HCV_Lifecycle_Targets HCV Lifecycle and Targets for Combination Therapy

// Nodes Start [label="Start:\nLow Antiviral Activity\nObserved for this compound", shape=ellipse, fillcolor="#FBBC05"]; Check_Assay [label="1. Verify Assay Integrity\n- Cell Health (Viability >95%)\n- Positive Control (e.g., Sofosbuvir) Activity\n- Vehicle Control (DMSO) Effect", fillcolor="#FFFFFF", shape= Mdiamond]; Is_Assay_OK [label="Assay OK?", shape=diamond, fillcolor="#FFFFFF"]; Fix_Assay [label="Troubleshoot Assay:\n- Use fresh cells\n- Check reagent stability\n- Optimize cell density", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monotherapy [label="2. Evaluate as Monotherapy\nIs activity consistent with\n~1.5 log reduction?", fillcolor="#FFFFFF", shape=Mdiamond]; Is_Mono_OK [label="Consistent?", shape=diamond, fillcolor="#FFFFFF"]; Reassess_Compound [label="Re-evaluate compound purity\nand concentration (QC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combo_Therapy [label="3. Implement Combination\nTherapy Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Checkerboard [label="Perform Checkerboard Assay\nwith NS3/4A or NS5A inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Synergy [label="Calculate Combination Index (CI)\nto quantify synergy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Result:\nPotentiated Antiviral\nActivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Assay; Check_Assay -> Is_Assay_OK; Is_Assay_OK -> Monotherapy [label="Yes"]; Is_Assay_OK -> Fix_Assay [label="No"]; Fix_Assay -> Check_Assay; Monotherapy -> Is_Mono_OK; Is_Mono_OK -> Combo_Therapy [label="Yes"]; Is_Mono_OK -> Reassess_Compound [label="No"]; Reassess_Compound -> Monotherapy; Combo_Therapy -> Checkerboard; Checkerboard -> Analyze_Synergy; Analyze_Synergy -> End; } END_OF_DOT Caption: Logical workflow for troubleshooting low this compound antiviral activity.

References

Technical Support Center: VCH-916 and HCV Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with VCH-916, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information is intended for scientists and drug development professionals encountering issues related to drug resistance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and where does it bind to the HCV NS5B polymerase?

This compound is a non-nucleoside inhibitor (NNI) that acts as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to a distinct allosteric site located in the "thumb" domain of the polymerase, away from the catalytic active site. This binding event induces a conformational change in the enzyme, rendering it inactive and thus preventing viral RNA replication.

Q2: We are observing a loss of this compound efficacy in our long-term HCV replicon culture experiments. What could be the cause?

A sustained loss of efficacy is likely due to the emergence of drug-resistant HCV variants. The high mutation rate of the HCV NS5B polymerase can lead to the selection of amino acid substitutions that reduce the binding affinity of this compound to its target site.

Q3: What are the expected resistance mutations for this compound?

While specific data for this compound is not extensively published, based on its binding site in the thumb domain and data from similar non-nucleoside inhibitors, the primary resistance-associated substitutions (RASs) are expected to arise at key residues within this pocket. The most frequently observed mutations for thumb-site II inhibitors include M423T/I/V , L419M , and I482L .

Q4: Do resistance mutations to this compound affect the replication fitness of the virus?

Yes, it is common for resistance mutations against NS5B non-nucleoside inhibitors to confer a fitness cost to the virus. In the absence of the drug, the wild-type virus may outcompete the resistant variants. This is often observed as a reduced replication capacity of the mutant replicons compared to the wild-type replicon in in vitro assays.

Q5: Can we use higher concentrations of this compound to overcome resistance?

This approach may have limited success. While increasing the concentration might inhibit variants with low-level resistance, high-level resistance mutations can significantly reduce the susceptibility to the compound, making it difficult to achieve effective inhibitory concentrations without potential off-target effects or cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden loss of this compound activity in replicon cells. Emergence of a dominant resistant variant.1. Sequence the NS5B gene of the replicon population to identify potential resistance mutations. 2. Perform a dose-response assay to quantify the shift in EC50. 3. Consider cloning and analyzing individual replicon colonies to isolate and characterize the resistant variant.
Inconsistent EC50 values for this compound. 1. Mixed population of wild-type and resistant replicons. 2. Assay variability.1. If a mixed population is suspected, perform clonal analysis. 2. Ensure consistent cell seeding density, drug concentration preparation, and incubation times. Run a wild-type control in parallel for every experiment.
Difficulty in selecting for high-level resistant mutants. 1. High fitness cost of the resistance mutation. 2. Inappropriate drug concentration for selection.1. Use a gradual dose-escalation strategy for selection rather than a single high concentration. 2. Monitor the health of the cells closely, as high drug concentrations can be toxic.

Quantitative Data on Resistance Mutations

The following table summarizes the fold-change in resistance to thumb-site II non-nucleoside inhibitors conferred by specific amino acid substitutions in the HCV NS5B polymerase. This data is based on studies of compounds with a similar mechanism of action and binding site to this compound.

Amino Acid SubstitutionFold-Change in EC50 (vs. Wild-Type)Replication Capacity (% of Wild-Type)
M423T >50~60%
M423I >50~75%
M423V >40~70%
L419M >100~40%
I482L >30~80%

Note: The exact fold-change values can vary depending on the specific compound, HCV genotype, and the assay system used.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons

This protocol describes the methodology for selecting HCV replicon cell lines that are resistant to this compound.

  • Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (Neomycin) to maintain the replicon.

  • Initiation of Selection: Plate the replicon cells at a low density in media containing this compound at a concentration equivalent to 5x the EC50.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium every 2-3 passages as the cells begin to grow more robustly.

  • Isolation of Resistant Clones: Once cells are growing steadily at a high concentration of this compound (e.g., 100x EC50), isolate individual colonies using cloning cylinders or by limiting dilution.

  • Expansion and Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay to determine the EC50 shift compared to the parental cell line.

Protocol 2: Genotypic Analysis of Resistant Variants

This protocol outlines the steps to identify the genetic mutations responsible for this compound resistance.

  • RNA Extraction: Isolate total RNA from the resistant HCV replicon cell lines using a suitable RNA extraction kit.

  • RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length NS5B coding region from the extracted RNA. Use primers specific to the NS5B gene.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. For clonal analysis, the PCR product should be cloned into a suitable vector, and multiple individual clones should be sequenced.

  • Sequence Analysis: Align the obtained sequences with the wild-type NS5B sequence to identify amino acid substitutions.

Protocol 3: Phenotypic Analysis of Site-Directed Mutants

This protocol describes how to confirm that a specific mutation confers resistance to this compound.

  • Site-Directed Mutagenesis: Introduce the identified amino acid substitution(s) into a wild-type HCV replicon plasmid using a site-directed mutagenesis kit.

  • In Vitro Transcription: Linearize the mutant replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.

  • RNA Transfection: Transfect the in vitro-transcribed mutant RNA into cured Huh-7 cells (cells that do not contain a replicon).

  • Replicon Establishment and Drug Testing: After transfection, select for stable replicon-containing cells using G418. Once stable cell lines are established, perform a dose-response assay with this compound to determine the EC50 and compare it to that of the wild-type replicon.

Visualizations

VCH916_Mechanism_of_Action cluster_HCV_Replication HCV RNA Replication Cycle cluster_Inhibition Inhibition by this compound RNA_template HCV RNA Template NS5B_wt Wild-Type NS5B Polymerase RNA_template->NS5B_wt binds to Replication_Complex Active Replication Complex NS5B_wt->Replication_Complex forms NS5B_inhibited Inactive NS5B (Conformational Change) New_RNA New Viral RNA Replication_Complex->New_RNA synthesizes VCH916 This compound VCH916->NS5B_wt No_Replication Replication Blocked NS5B_inhibited->No_Replication leads to Resistance_Workflow start Start: HCV Replicon Culture with this compound selection Selection of Resistant Colonies start->selection expansion Expansion of Resistant Clones selection->expansion genotypic Genotypic Analysis (NS5B Sequencing) expansion->genotypic phenotypic Phenotypic Analysis (EC50 Determination) expansion->phenotypic mutagenesis Site-Directed Mutagenesis genotypic->mutagenesis confirmation Confirmation of Resistance phenotypic->confirmation mutagenesis->phenotypic of mutant

Technical Support Center: Optimizing VCH-916 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of VCH-916 in cell culture experiments. This compound is a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Proper concentration optimization is critical for achieving potent antiviral activity while minimizing off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase of the hepatitis C virus (HCV). By binding to an allosteric site on the enzyme, it induces a conformational change that inhibits its polymerase activity, thereby preventing viral RNA replication.

Q2: Which cell lines are suitable for testing this compound?

A2: The most common cell line used for HCV research is the human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7.5, Huh-7D). These cells are highly permissive for HCV replication. For cytotoxicity testing, a broader range of cell lines, including other liver cell lines (e.g., HepG2) and non-liver cell lines, can be used to assess compound-specific toxicity.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the expected effective concentration (EC50) range for this compound?

A4: The EC50 value, the concentration at which the drug inhibits 50% of viral replication, can vary depending on the HCV genotype, the specific replicon or infectious virus system used, and the assay conditions. For many HCV NS5B non-nucleoside inhibitors, EC50 values are typically in the nanomolar to low micromolar range. It is essential to determine the EC50 experimentally in your specific system.

Q5: What is the typical cytotoxic concentration (CC50) for this compound?

A5: The CC50 value, the concentration at which the compound causes a 50% reduction in cell viability, should be significantly higher than the EC50 value. A high selectivity index (SI = CC50/EC50) indicates a favorable therapeutic window.[2] The CC50 will vary between different cell lines. It is crucial to determine the CC50 in the same cell line used for the antiviral activity assay.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound concentration.

Issue 1: High Variability in EC50 Values Between Experiments

Possible Cause Troubleshooting Step
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment. Seed cells at a consistent density for every experiment.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound from the stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variable Incubation Times Adhere to a consistent incubation time for drug treatment and viral replication.
Assay Reagent Variability Use reagents from the same lot for a set of experiments. If using a new lot, perform a bridging study to ensure consistency.
HCV Replicon or Virus Stock Inconsistency Use a well-characterized and titered stock of HCV replicon cells or infectious virus. Avoid multiple freeze-thaw cycles of the virus stock.

Issue 2: High Cytotoxicity Observed at Expected Efficacious Concentrations

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after dilution. If precipitation occurs, consider preparing a lower concentration stock solution or using a different solubilizing agent (if compatible with the cells).
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to assess its effect.
Cell Line Sensitivity The chosen cell line may be particularly sensitive to this compound. Test the cytotoxicity in a different, relevant cell line if possible.
Incorrect Cytotoxicity Assay Verify the protocol and reagents for your cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo). Ensure the assay is measuring cell viability accurately and is not interfered with by the compound.

Issue 3: No or Low Antiviral Activity Observed

Possible Cause Troubleshooting Step
Compound Degradation Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh stock of the compound.
Suboptimal Assay Conditions Optimize assay parameters such as the multiplicity of infection (MOI) for infectious virus systems or the expression level in replicon systems.
Resistant HCV Genotype/Replicon This compound may have lower activity against certain HCV genotypes or replicons containing resistance mutations. Verify the genotype of your HCV system.
Incorrect Assay Readout Ensure the detection method for viral replication (e.g., luciferase reporter, qPCR) is functioning correctly and has a sufficient signal-to-background ratio.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of cultured cells by 50%.[3][4][5]

Materials:

  • Huh-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-only control (medium only).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, and cell-only control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.

Table 1: Example Data for CC50 Determination

This compound (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.11.2398.4
11.2096.0
101.0584.0
250.8568.0
500.6048.0
1000.3528.0
Protocol 2: Determination of 50% Effective Concentration (EC50) using an HCV Replicon System with a Luciferase Reporter

This protocol describes how to measure the antiviral activity of this compound in a stable HCV replicon cell line that expresses a luciferase reporter gene.[6][7][8]

Materials:

  • Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates (white, opaque for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells into a 96-well white, opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete medium, starting from a concentration well below the CC50 (e.g., 1 µM). Include a vehicle control and a cell-only control.

  • Treatment: Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of HCV replication inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

Table 2: Example Data for EC50 Determination

This compound (nM)Luminescence (RLU)% Inhibition
0 (Control)500,0000
0.1480,0004
1400,00020
5260,00048
10150,00070
5050,00090
10025,00095

Visualizations

HCV Replication Cycle and Inhibition by this compound

HCV_Replication cluster_cell Hepatocyte cluster_vrc Viral Replication Complex (VRC) Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (VRC) Translation->Replication Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase Release Virion Release Assembly->Release VCH916 This compound VCH916->NS5B Inhibition

Caption: Inhibition of HCV replication by this compound targeting the NS5B polymerase.

Experimental Workflow for this compound Optimization

Workflow Start Start: this compound Optimization PrepStock Prepare this compound Stock Solution Start->PrepStock DetCC50 Determine CC50 (Cytotoxicity Assay) PrepStock->DetCC50 DetEC50 Determine EC50 (Antiviral Assay) PrepStock->DetEC50 CalcSI Calculate Selectivity Index (SI = CC50 / EC50) DetCC50->CalcSI DetEC50->CalcSI Analyze Analyze Results & Troubleshoot CalcSI->Analyze Analyze->DetCC50 Re-evaluate if SI is low Analyze->DetEC50 Re-evaluate if inconsistent OptimalConc Define Optimal Concentration Range Analyze->OptimalConc

Caption: Workflow for determining the optimal concentration of this compound.

Host Signaling Pathways Modulated by HCV Infection

HCVSignaling cluster_hcv HCV Proteins cluster_pathways Host Cell Signaling cluster_outcomes Cellular Outcomes Core Core PI3K_Akt PI3K/Akt Pathway Core->PI3K_Akt Activates MAPK MAPK Pathway Core->MAPK Modulates NS3 NS3 NFkB NF-κB Pathway NS3->NFkB Activates NS5A NS5A NS5A->PI3K_Akt Activates JAK_STAT JAK/STAT Pathway NS5A->JAK_STAT Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis Inhibition PI3K_Akt->Apoptosis MAPK->Proliferation JAK_STAT->Apoptosis (Antiviral Response) Inflammation Inflammation NFkB->Inflammation

Caption: Overview of host cell signaling pathways commonly modulated by HCV proteins.

References

VCH-916 cytotoxicity and off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] This guide focuses on addressing potential issues related to cytotoxicity and off-target effects during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site for nucleotide binding.[4][5] This binding event induces a conformational change in the polymerase, which in turn inhibits its ability to initiate RNA synthesis, thereby blocking viral replication.[6]

Q2: What are the expected off-target effects for a non-nucleoside HCV polymerase inhibitor like this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, non-nucleoside inhibitors are generally designed for high specificity to the viral polymerase. However, potential off-target activities could include interactions with other viral or host cell polymerases, kinases, or other enzymes with structurally similar allosteric binding pockets. It is crucial to experimentally determine the off-target profile of this compound in relevant cellular systems.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

Cytotoxicity is typically assessed by determining the 50% cytotoxic concentration (CC50), which is the concentration of a compound that causes the death of 50% of the cells in a culture. A common method for this is the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What should I do if I observe significant cytotoxicity at concentrations where this compound is expected to be effective against HCV?

If the therapeutic window (the ratio of CC50 to the 50% effective concentration, EC50) is narrow, it may indicate a potential safety liability. Troubleshooting steps include:

  • Confirming the purity of the this compound compound. Impurities could contribute to cytotoxicity.

  • Testing in different cell lines. Cytotoxicity can be cell-type specific.

  • Investigating the mechanism of cytotoxicity. Assays for apoptosis (e.g., caspase activity) or necrosis can provide insights.

  • Evaluating the off-target profile. The cytotoxicity may be due to an off-target effect.

Troubleshooting Guides

Issue 1: High background signal in cytotoxicity assay.
  • Possible Cause: Contamination of cell culture or reagents.

  • Troubleshooting Step: Ensure aseptic techniques are followed. Use fresh, sterile reagents.

  • Possible Cause: Incorrect wavelength reading.

  • Troubleshooting Step: Verify the correct filter settings on the plate reader for the specific assay used (e.g., 490 nm for MTS).

  • Possible Cause: Compound precipitation.

  • Troubleshooting Step: Visually inspect the wells for any precipitate. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the media. Test the solubility of this compound in your culture media.

Issue 2: Inconsistent results in off-target kinase profiling.
  • Possible Cause: Variability in compound concentration.

  • Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of pipetting.

  • Possible Cause: Assay interference.

  • Troubleshooting Step: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). Run control experiments with the compound in the absence of the kinase or substrate.

  • Possible Cause: ATP concentration.

  • Troubleshooting Step: For kinase assays, ensure the ATP concentration is appropriate for the specific kinase being tested, as some inhibitors are ATP-competitive.

Data Presentation

Table 1: Example Cytotoxicity Profile of this compound
Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
Huh-7MTS72> 50
HepG2CellTiter-Glo72> 50
Primary Human HepatocytesLDH Release4835.2

Note: The data in this table is illustrative and not based on published results for this compound.

Table 2: Example Off-Target Kinase Profile of this compound (at 10 µM)
Kinase Target% Inhibition
ABL1< 10%
SRC15%
LCK< 10%
MAPK125%
CDK2< 10%

Note: The data in this table is illustrative and not based on published results for this compound.

Experimental Protocols

Protocol 1: Determination of CC50 using MTS Assay
  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should typically span from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Off-Target Kinase Profiling
  • Assay Selection: Choose a commercially available kinase profiling service or an in-house panel of relevant kinases.

  • Compound Preparation: Prepare a stock solution of this compound at a concentration 100-fold higher than the final desired screening concentration in 100% DMSO.

  • Kinase Reaction: In a suitable microplate, combine the kinase, substrate, ATP, and this compound at the desired final concentration (typically 1-10 µM). Include a positive control inhibitor and a vehicle control.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C) for the recommended time.

  • Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate using a specific antibody or a luminescence-based ATP detection reagent.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity for this compound relative to the vehicle control.

Visualizations

VCH_916_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by this compound Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template RNA Synthesis RNA Synthesis NS5B Polymerase->RNA Synthesis Catalyzes NS5B Polymerase->RNA Synthesis Inhibits New Viral RNA New Viral RNA RNA Synthesis->New Viral RNA This compound This compound Allosteric Site Allosteric Site This compound->Allosteric Site Binds to Allosteric Site->NS5B Polymerase

Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.

Cytotoxicity_Workflow start Start: Assess Cytotoxicity plate_cells Plate cells in 96-well plate start->plate_cells prepare_compound Prepare serial dilutions of this compound plate_cells->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts read_plate Measure absorbance at 490 nm add_mts->read_plate analyze Analyze data and calculate CC50 read_plate->analyze end End: Determine Cytotoxicity Profile analyze->end

Caption: Experimental workflow for determining the cytotoxicity (CC50) of this compound.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_purity Check compound purity start->check_purity purity_ok Purity OK? check_purity->purity_ok test_cell_lines Test in different cell lines cell_specific Cell-type specific effect? test_cell_lines->cell_specific investigate_mechanism Investigate mechanism (apoptosis/necrosis) mechanism_identified Mechanism identified? investigate_mechanism->mechanism_identified off_target_screen Perform off-target screening off_target_hit Off-target hit identified? off_target_screen->off_target_hit purity_ok->start No, re-purify purity_ok->test_cell_lines Yes cell_specific->investigate_mechanism Yes/No mechanism_identified->off_target_screen Yes/No conclusion_intrinsic Conclusion: Intrinsic cytotoxicity off_target_hit->conclusion_intrinsic No conclusion_off_target Conclusion: Off-target mediated cytotoxicity off_target_hit->conclusion_off_target Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

References

Technical Support Center: VCH-916 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the HCV NS3 helicase inhibitor VCH-916 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 helicase enzyme. By binding to the NS3 helicase, this compound prevents the unwinding of the viral RNA genome, which is a critical step for HCV replication. This action subsequently suppresses viral replication in host cells.

Q2: In which in vitro systems is this compound active?

A2: this compound has demonstrated activity in both biochemical and cell-based assays. It effectively inhibits the enzymatic activity of purified NS3 helicase and has been shown to reduce viral RNA levels in HCV replicon systems.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to keep the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Does this compound show activity against other viruses or cellular helicases?

A4: this compound is highly selective for the HCV NS3 helicase. Studies have shown that it has minimal to no inhibitory activity against other viral and human helicases, indicating a specific mechanism of action.

Troubleshooting Guide

Issue 1: Higher than expected EC50 values or loss of potency.
Possible Cause Recommended Solution
Compound Degradation Ensure proper storage of this compound stock solutions (-20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from a new aliquot for each experiment.
Incorrect Drug Concentration Verify the accuracy of serial dilutions. Use calibrated pipettes and ensure complete mixing at each dilution step. Confirm the initial concentration of the stock solution.
Cell Seeding Density Optimize cell seeding density. High cell confluence can sometimes affect drug efficacy in replicon assays. Ensure consistent seeding density across all plates and experiments.
Serum Protein Binding The presence of serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with cell health, or perform a serum-shift assay to quantify the effect.
Issue 2: High variability between replicate wells or experiments.
Possible Cause Recommended Solution
Inconsistent Cell Health Monitor cell viability and passage number. Use cells from a consistent, low passage number for all experiments. Ensure cells are healthy and evenly distributed in the wells before adding the compound.
Edge Effects in Assay Plates "Edge effects" can cause wells on the perimeter of a microplate to behave differently. To mitigate this, avoid using the outer wells for experimental data. Instead, fill them with sterile media or buffer to maintain a humid environment across the plate.
Assay Reagent Variability Prepare fresh assay reagents for each experiment. Ensure all reagents are properly stored and within their expiration dates. If using a luciferase-based reporter system, ensure the substrate has not degraded.
Pipetting Inaccuracy Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant error. Use calibrated pipettes and practice reverse pipetting for viscous solutions like DMSO stocks.
Issue 3: Observed cytotoxicity at or near the effective concentration.
Possible Cause Recommended Solution
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is below a toxic level (typically ≤0.5%). Run a vehicle control (cells + DMSO) to assess the impact of the solvent alone.
Off-Target Effects While this compound is selective, high concentrations may lead to off-target effects. Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with the replicon assay to determine the concentration at which this compound impacts cell viability (CC50).
Assay Incubation Time A long incubation period with the compound may lead to increased cytotoxicity. Try reducing the exposure time to determine if efficacy can be achieved before significant cell death occurs.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in HCV Replicon Assays

HCV Genotype Replicon System EC50 (nM) Reference
1bHuh-7 based130
1aNot Specified350

Table 2: Cytotoxicity and Selectivity Profile of this compound

Cell Line Assay CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
Huh-7Not Specified>50>385 (for Genotype 1b)
Various Human Cell LinesNot Specified>100Not Applicable

Key Experimental Protocols

1. HCV Replicon Assay (Luciferase Reporter)

  • Objective: To measure the inhibitory effect of this compound on HCV RNA replication in a cell-based system.

  • Methodology:

    • Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene into 96-well plates.

    • Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

    • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

2. NS3 Helicase Biochemical Assay (FRET-based)

  • Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified NS3 helicase.

  • Methodology:

    • The assay is performed in a 96- or 384-well plate format.

    • A reaction mixture is prepared containing buffer, ATP, and a forked nucleic acid substrate labeled with a fluorophore and a quencher.

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding purified recombinant HCV NS3 helicase enzyme.

    • Incubate at the optimal temperature (e.g., 37°C). The helicase unwinds the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.

    • Monitor the fluorescence signal over time using a plate reader.

    • Determine the rate of the reaction and calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

VCH916_Mechanism_of_Action cluster_hcv HCV Life Cycle Viral_Entry Viral Entry and Uncoating Translation_Polyprotein Translation & Polyprotein Processing Viral_Entry->Translation_Polyprotein RNA_Replication RNA Replication Complex (on ER membrane) Translation_Polyprotein->RNA_Replication NS3_Helicase NS3 Helicase unwinds double-stranded RNA RNA_Replication->NS3_Helicase Requires unwinding RNA_Synthesis RNA Synthesis (by NS5B Polymerase) NS3_Helicase->RNA_Synthesis Assembly_Release Virion Assembly and Release RNA_Synthesis->Assembly_Release VCH916 This compound VCH916->NS3_Helicase Inhibits

Caption: Mechanism of this compound action within the HCV replication cycle.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Stock Prepare this compound Stock (in DMSO) Dilutions Prepare Serial Dilutions of this compound Stock->Dilutions Cells Seed Huh-7 Replicon Cells in 96-well Plate Add_Compound Add Compound Dilutions to Cells Cells->Add_Compound Dilutions->Add_Compound Incubate Incubate for 48-72h at 37°C Add_Compound->Incubate Lysis Cell Lysis Incubate->Lysis Measure Measure Luciferase Activity Lysis->Measure Calculate Calculate EC50 Value (Dose-Response Curve) Measure->Calculate

Caption: Workflow for determining this compound EC50 in a replicon assay.

Troubleshooting_Tree Start Problem: Inconsistent or Low Potency Check_Viability Is cell viability low in untreated controls? Start->Check_Viability Check_Controls Are positive/negative controls working as expected? Check_Viability->Check_Controls No Bad_Cells Solution: Use lower passage cells. Check incubator conditions. Check_Viability->Bad_Cells Yes Check_Compound Is the compound freshly diluted from a validated stock? Check_Controls->Check_Compound Yes Assay_Problem Solution: Check assay reagents. Validate protocol. Check_Controls->Assay_Problem No Check_Assay Is there high well-to-well variability? Check_Compound->Check_Assay Yes Compound_Problem Solution: Use a fresh aliquot. Verify stock concentration. Check_Compound->Compound_Problem No Variability_Problem Solution: Check pipetting technique. Avoid edge effects. Check_Assay->Variability_Problem Yes

Caption: Decision tree for troubleshooting this compound in vitro experiments.

Technical Support Center: Troubleshooting VCH-916 Insolubility in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the non-nucleoside HCV NS5B polymerase inhibitor, VCH-916, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous assay buffers and potential precipitation. This can result in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a documented solubility of 39 mg/mL (84.85 mM) in DMSO, and sonication is recommended to aid dissolution.[2]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This "crashing out" occurs because the final concentration of the organic solvent is too low to maintain the compound's solubility. To address this, ensure the final DMSO concentration in your working solution is as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent-induced toxicity.

Q4: Can I use solvents other than DMSO?

While DMSO is the primary recommended solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. However, their suitability and the solubility of this compound in these solvents must be experimentally determined. Always perform a small-scale solubility test before proceeding with your main experiment.

Troubleshooting Guide

Initial Solubility Testing

Before beginning your main experiments, it is crucial to determine the solubility of your specific batch of this compound in various solvents.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of this compound powder (e.g., 1-5 mg) into several microcentrifuge tubes.

  • To each tube, add a calculated volume of a different solvent (e.g., DMSO, 100% ethanol, 100% methanol) to achieve a high target concentration (e.g., 10, 20, 50 mM).

  • Vortex each tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be attempted if the compound is known to be heat-stable.

  • Visually inspect for complete dissolution against a light source.

  • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved microparticles.

  • Carefully collect the supernatant and determine the concentration using a spectrophotometer (if the compound has a known extinction coefficient) or by a validated analytical method.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound and provides a template for recording your experimental findings.

SolventKnown/Reported SolubilityYour Experimental SolubilityObservations
DMSO 39 mg/mL (84.85 mM)[2]Sonication recommended[2]
Ethanol Not reported
Methanol Not reported
PBS (pH 7.4) Expected to be very low

Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Precipitation

If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow this systematic troubleshooting workflow.

Caption: A step-by-step workflow for troubleshooting this compound precipitation in aqueous solutions.

Signaling Pathway of HCV NS5B Polymerase Inhibition by this compound

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, ultimately inhibiting its RNA-dependent RNA polymerase activity and blocking viral replication.

G cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV Genomic RNA (+ strand) Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B HCV NS5B RNA Polymerase NS5B->Replication_Complex VCH916 This compound VCH916->NS5B Allosteric Binding Negative_RNA Negative Strand RNA Replication_Complex->Negative_RNA RNA Synthesis Progeny_RNA Progeny HCV RNA (+ strand) Negative_RNA->Progeny_RNA RNA Synthesis Viral_Proteins Viral Proteins Progeny_RNA->Viral_Proteins Translation New_Virions Assembly of New Virions Progeny_RNA->New_Virions Viral_Proteins->New_Virions

Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.

References

VCH-916 Combination Therapy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the use of VCH-916 in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, non-nucleoside inhibitor of the HCV NS5B polymerase. As an allosteric inhibitor, it binds to a distinct site on the viral polymerase, away from the active site, inducing a conformational change that ultimately blocks the enzyme's RNA-dependent RNA polymerase activity and inhibits viral replication.

Q2: Has this compound been studied in combination with other antiviral drugs?

A2: Based on publicly available information, there is a significant lack of data from preclinical or clinical studies evaluating this compound in combination with other antiviral agents for the treatment of HCV. While a Phase 1 clinical trial was initiated for this compound as a monotherapy, details regarding its assessment in combination regimens have not been reported.

Q3: What is the development status of this compound?

A3: this compound was originally developed by ViroChem Pharma, which was subsequently acquired by Vertex Pharmaceuticals. Following the acquisition, there has been no further public information on the clinical development of this compound. The compound is not listed in Vertex Pharmaceuticals' current clinical pipeline, which suggests that its development has been discontinued.

Q4: Where can I find data on the antiviral activity of this compound as a monotherapy?

Troubleshooting Guide

Issue: Difficulty finding data on synergistic or antagonistic effects of this compound with other antivirals.

Troubleshooting Steps:

  • Confirm the Scope of Your Search: Ensure your literature and database searches are comprehensive. However, be aware that the lack of information is likely due to the discontinuation of the drug's development.

  • Focus on the Drug Class: Instead of searching for this compound specifically, research the general combination potential of non-nucleoside NS5B polymerase inhibitors with other classes of direct-acting antivirals (DAAs), such as NS3/4A protease inhibitors and NS5A inhibitors. This may provide theoretical insights into potential interactions.

  • Consult Historical Conference Abstracts: Information on early-stage compounds is sometimes presented at scientific conferences and may not be published in peer-reviewed journals. Searching conference archives from the period of this compound's active development (circa 2007-2009) may yield some preliminary data, although this is not guaranteed.

Issue: Inability to locate protocols for in vitro or in vivo combination studies with this compound.

Troubleshooting Steps:

  • Adapt General Protocols: Utilize established experimental protocols for assessing antiviral combination therapies for HCV. These can be adapted for a hypothetical evaluation of this compound. A generalized workflow is provided below.

  • Source the Compound: If you intend to perform your own in vitro studies, this compound may be available for research purposes from specialized chemical suppliers.

Experimental Protocols

As no specific combination studies for this compound have been published, the following provides a generalized, detailed methodology for assessing the in vitro combination of a non-nucleoside NS5B inhibitor like this compound with another antiviral agent.

In Vitro Antiviral Combination Assay Using HCV Replicon Cells

Objective: To determine the antiviral interaction (synergism, additivity, or antagonism) between this compound and another anti-HCV agent.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound (in DMSO)

  • Compound X (second antiviral agent, in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cytotoxicity assay kit (e.g., CellTiter-Glo®)

Methodology:

  • Cell Plating: Seed the HCV replicon cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.

  • Compound Preparation (Checkerboard Dilution):

    • Prepare serial dilutions of this compound and Compound X in cell culture medium.

    • In a separate 96-well plate, create a "checkerboard" of drug concentrations by combining different concentrations of this compound (e.g., along the rows) with different concentrations of Compound X (e.g., down the columns). Include wells with each compound alone and a no-drug control.

  • Treatment: Remove the existing medium from the plated cells and add the medium containing the drug combinations.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luciferase Assay (Antiviral Activity):

    • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to HCV RNA replication.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a cytotoxicity assay to ensure that the observed antiviral effect is not due to toxicity of the compounds.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each drug concentration and combination compared to the no-drug control.

    • Use a synergy analysis software (e.g., MacSynergy™ II) to calculate synergy scores and generate 3D synergy plots based on the Bliss independence or Loewe additivity models.

Data Presentation

As no quantitative data for this compound combination therapy is available, a template table is provided below to illustrate how such data would be structured for clarity and comparison.

Table 1: Hypothetical In Vitro Antiviral Activity of this compound in Combination with Compound X against HCV Replicon Cells

This compound Conc. (nM)Compound X Conc. (nM)% Inhibition of HCV ReplicationExpected % Inhibition (Bliss)Synergy Score
00000
10025250
05030300
10507547.5+27.5 (Synergy)
20050500
010055550
201009577.5+17.5 (Synergy)
...............

Visualizations

Signaling Pathway: Mechanism of Action of this compound

VCH916_MOA cluster_HCV HCV Replication Complex NS5B NS5B RNA-Dependent RNA Polymerase New_RNA Newly Synthesized HCV RNA NS5B->New_RNA Polymerization RNA_Template HCV RNA Template RNA_Template->NS5B Template NTPs Ribonucleoside Triphosphates (NTPs) NTPs->NS5B Substrate This compound This compound This compound->NS5B Allosteric Binding caption Mechanism of action of this compound.

Mechanism of action of this compound.
Experimental Workflow: In Vitro Combination Assay

Combination_Workflow A 1. Seed HCV Replicon Cells in 96-well Plates B 2. Prepare Checkerboard Dilutions of this compound and Compound X A->B C 3. Treat Cells with Drug Combinations B->C D 4. Incubate for 72 hours C->D E 5. Perform Luciferase Assay (Antiviral Activity) D->E F 6. Perform Cytotoxicity Assay (Cell Viability) D->F G 7. Data Analysis (Calculate Synergy Scores) E->G F->G caption Workflow for in vitro antiviral combination assay.

Workflow for in vitro antiviral combination assay.
Logical Relationship: Drug Development Status

Development_Status A This compound Development by ViroChem Pharma B Phase 1 Monotherapy Trial (NCT00623649) A->B C Acquisition of ViroChem Pharma by Vertex Pharmaceuticals A->C D Lack of Public Data on Combination Therapy Studies C->D E This compound Not in Current Vertex Pipeline C->E F Conclusion: Development Likely Discontinued D->F E->F caption Logical flow of this compound's development status.

Logical flow of this compound's development status.

VCH-916 Discontinuation: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AbbVie has discontinued the clinical development of VCH-916 (also known as ABBV-916) as a standalone therapy for early Alzheimer's disease. This decision follows an interim analysis of a Phase 2 study, which indicated that the drug's efficacy and safety profile did not show sufficient differentiation from existing approved treatments. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, the rationale for its discontinuation, and detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for discontinuing the this compound clinical trial?

A1: The primary reason for discontinuing the development of this compound as a monotherapy was a lack of significant differentiation from already approved Alzheimer's disease treatments. An interim analysis of the Phase 2 clinical trial (NCT05291234) revealed that the efficacy and safety data for this compound were similar to those of existing therapies.

Q2: What was the mechanism of action for this compound?

A2: this compound is a monoclonal antibody designed to target and promote the clearance of a specific, modified form of amyloid-beta (Aβ) peptide known as N-terminal truncated Aβ modified with pyroglutamate at position 3 (N3pG). This form of Aβ is a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. The therapeutic goal was to reduce these plaques, thereby potentially slowing disease progression.

Q3: What were the key safety findings from the clinical trial?

A3: The most common adverse events observed in the this compound trial were Amyloid-Related Imaging Abnormalities (ARIA), headaches, and urinary tract infections. Specifically, ARIA-E (edema) occurred in 25.5% of participants, and ARIA-H (microhemorrhages) was observed in 18.9% of participants. These safety findings were comparable to those of other anti-amyloid monoclonal antibodies.

Q4: What are some common challenges encountered in Alzheimer's disease clinical trials?

A4: Alzheimer's disease clinical trials face several challenges, including:

  • Patient Recruitment: Identifying and enrolling eligible participants, particularly in the early stages of the disease, can be difficult. The screening process is often lengthy and can be a significant commitment for patients and their families.[1]

  • Placebo Effect: The use of a placebo group, while essential for scientific rigor, can be a deterrent for potential participants who are hoping to receive an active treatment.[1]

  • Disease Complexity: Alzheimer's is a multifaceted disease, and targeting a single pathway, such as amyloid plaques, may not be sufficient to halt or reverse its progression.

  • Logistical Hurdles: Trials often require numerous visits to research sites, which can be burdensome for patients and their caregivers.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from the this compound Phase 2 clinical trial.

ParameterValue
Clinical Trial IdentifierNCT05291234
Number of ParticipantsApproximately 195
Age Range of Participants50-90 years
ARIA-E Incidence25.5%
ARIA-H Incidence18.9%

Signaling Pathway

The diagram below illustrates the amyloid-beta cascade, the central pathway in Alzheimer's disease that this compound was designed to target.

cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Amyloid-beta (Aβ) Monomers sAPPb->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Fibrils Aβ Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Clearance Plaque Clearance Plaques->Clearance VCH916 This compound VCH916->Clearance Promotes

Caption: Amyloid-beta cascade and the targeted action of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the this compound clinical trial. These represent standard industry practices and are intended for informational purposes.

Amyloid PET Imaging

Objective: To quantify the change in brain amyloid plaque deposition from baseline.

Methodology:

  • Radiotracer Administration: An FDA-approved F-18 labeled amyloid PET radiotracer (e.g., florbetapir, florbetaben, or flutemetamol) is administered intravenously.

  • Uptake Phase: The patient rests in a quiet, dimly lit room for a specific uptake period (typically 30-90 minutes, depending on the tracer) to allow for radiotracer distribution and binding to amyloid plaques.

  • Image Acquisition: The patient is positioned supine in a PET/CT scanner with their head immobilized. A PET scan of the brain is acquired, typically for 15-20 minutes. A low-dose CT scan is also performed for attenuation correction.

  • Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. The images are then visually assessed by trained readers to determine if the scan is positive or negative for amyloid pathology. For quantitative analysis, the Standardized Uptake Value Ratio (SUVR) is calculated by dividing the radiotracer uptake in cortical regions of interest by the uptake in a reference region (e.g., cerebellum).

Pharmacokinetic (PK) Assay

Objective: To determine the concentration of this compound in patient serum over time.

Methodology (ELISA-based):

  • Plate Coating: Microtiter plates are coated with a capture antibody that specifically binds to this compound.

  • Blocking: The plates are treated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Incubation: Patient serum samples, along with a standard curve of known this compound concentrations, are added to the wells and incubated.

  • Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that also binds to this compound is added.

  • Substrate Addition: A substrate for the enzyme is added, which produces a colorimetric signal.

  • Signal Measurement: The absorbance of each well is read using a microplate reader. The concentration of this compound in the patient samples is determined by comparing their absorbance to the standard curve.

Immunogenicity Assay

Objective: To detect the presence of anti-drug antibodies (ADAs) against this compound in patient serum.

Methodology (Electrochemiluminescence-based Bridging Assay):

  • Sample Preparation: Patient serum samples are pre-treated to dissociate any existing drug-ADA complexes.

  • Incubation: Samples are incubated with biotinylated this compound and ruthenium-labeled this compound. If ADAs are present, they will "bridge" the biotinylated and ruthenium-labeled drug molecules.

  • Capture: The mixture is added to a streptavidin-coated microplate, which captures the biotinylated complexes.

  • Detection: An electrical stimulus is applied to the plate, causing the ruthenium to emit light.

  • Signal Measurement: The light intensity is measured, which is proportional to the amount of ADAs in the sample.

Experimental Workflow

The following diagram outlines the general workflow for a participant in the this compound clinical trial.

cluster_1 This compound Clinical Trial Workflow Screening Screening Period (up to 60 days) Randomization Randomization Screening->Randomization Treatment Treatment Period (24 weeks) IV infusion every 4 weeks Randomization->Treatment FollowUp Safety Follow-up (16 weeks) Treatment->FollowUp Extension Open-Label Extension (Optional, 2 years) FollowUp->Extension

Caption: High-level overview of the this compound clinical trial participant journey.

Troubleshooting Guides

Amyloid PET Imaging
IssuePotential CauseSuggested Solution
Motion Artifacts Patient movement during the scan.Ensure the patient is comfortable and their head is securely immobilized. Consider sedation if necessary and appropriate.
Misregistration of PET and CT Differences in patient breathing between the PET and CT scans.Use a respiratory gating protocol if available. Carefully review co-registered images to ensure proper alignment.
High Background Signal Inadequate uptake time or improper radiotracer administration.Adhere strictly to the recommended uptake period for the specific tracer. Verify the correct dose and administration technique.
Pharmacokinetic (PK) and Immunogenicity Assays
IssuePotential CauseSuggested Solution
High Variability Between Replicates Pipetting errors or improper mixing of reagents.Use calibrated pipettes and ensure consistent technique. Thoroughly mix all reagents before use.
Low Signal Insufficient incubation time or degraded reagents.Optimize incubation times. Ensure all reagents are stored correctly and are within their expiration dates.
High Background Incomplete blocking or non-specific binding of antibodies.Use a high-quality blocking buffer and optimize blocking time. Ensure washing steps are thorough to remove unbound reagents.

References

VCH-916 Preclinical Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the preclinical evaluation of VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While specific preclinical limitations of this compound are not extensively detailed in publicly available literature, this resource addresses common challenges and questions researchers may encounter based on available data and general knowledge of this class of antiviral compounds.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an investigational non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus. It functions as an allosteric inhibitor, meaning it binds to a site on the NS5B enzyme distinct from the active site. This binding event induces a conformational change in the polymerase, ultimately hindering its ability to replicate the viral RNA genome.

2. What are the known preclinical pharmacokinetic properties of this compound?

A 2008 study presented at the 43rd EASL conference provided insights into the pharmacokinetic profile of this compound in rats and dogs. Key findings from this preclinical characterization are summarized below.

3. What potential limitations and challenges should be considered during preclinical studies with this compound or similar compounds?

While specific data on this compound is limited, researchers working with non-nucleoside polymerase inhibitors should be aware of the following potential challenges:

  • Development of Drug Resistance: HCV is known for its high mutation rate. Prolonged exposure to an antiviral agent can lead to the selection of resistant viral variants. For non-nucleoside inhibitors, resistance mutations often occur in or near the allosteric binding site on the NS5B polymerase, reducing the inhibitor's binding affinity.

  • Pharmacokinetic Variability: Oral bioavailability can be a significant hurdle for this class of drugs. Factors such as poor aqueous solubility and first-pass metabolism can lead to high inter-subject variability in drug exposure.

  • Potential for Off-Target Effects: As with any small molecule inhibitor, there is a potential for off-target interactions with other host cell proteins. Comprehensive safety pharmacology and toxicology studies are essential to identify any such liabilities.

  • Formulation Challenges: Compounds with low aqueous solubility can be difficult to formulate for both in vitro experiments and in vivo dosing, potentially impacting the accuracy and reproducibility of study results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in in vitro potency (IC50) assays - Compound precipitation in assay medium- Inconsistent cell health or viral inoculum- Reagent variability- Confirm compound solubility in the final assay concentration.- Standardize cell seeding density and viral infection protocols.- Use qualified, single-lot reagents where possible.
Unexpectedly low oral bioavailability in animal models - Poor compound solubility in gastrointestinal fluids- High first-pass metabolism in the liver- Efflux transporter activity- Conduct formulation screening to identify a suitable vehicle for oral dosing.- Perform in vitro metabolic stability assays using liver microsomes to assess metabolic clearance.- Investigate if the compound is a substrate for efflux transporters like P-glycoprotein.
Emergence of resistant viral colonies in cell culture - Prolonged compound exposure at suboptimal concentrations- Determine the genetic sequence of the NS5B region in resistant colonies to identify mutations.- Consider combination studies with other anti-HCV agents that have different mechanisms of action.

Quantitative Data Summary

The following table summarizes the preclinical pharmacokinetic parameters of this compound based on a study in rats and dogs.

Parameter Species Value Interpretation
Oral Bioavailability Rat, DogGoodThe compound is well-absorbed after oral administration in these species.
Primary Route of Elimination RatFecesSuggests that biliary excretion is the main clearance pathway.
Metabolic Pathways In vitroOxidation and GlucuronidationMultiple enzymes (CYP and UGT) are involved in the metabolism of this compound.
Potential for Drug Interactions In vitroUnlikelyStudies suggest a low risk of causing drug interactions through inhibition of CYP enzymes or P-glycoprotein.

Experimental Protocols

Protocol: In Vitro HCV Replicon Assay for Potency Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based HCV replicon system.

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series of the compound in culture medium, ensuring the final DMSO concentration does not exceed 0.5%.

  • Assay Procedure: a. Seed the HCV replicon cells in 96-well plates at a predetermined density. b. After 24 hours, remove the culture medium and add the medium containing the serially diluted this compound. Include appropriate controls (vehicle control, positive control inhibitor). c. Incubate the plates for 72 hours.

  • Quantification of HCV RNA: a. Lyse the cells and isolate the total RNA using a validated kit. b. Quantify the level of HCV replicon RNA using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

  • Data Analysis: a. Normalize the HCV RNA levels to a housekeeping gene. b. Plot the percentage of HCV RNA inhibition against the log of the compound concentration. c. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Visualizations

VCH916_MOA cluster_HCV Hepatitis C Virus cluster_HostCell Infected Host Cell Viral RNA Viral RNA NS5B_active NS5B Polymerase (Active) Viral RNA->NS5B_active Template NS5B_inactive NS5B Polymerase (Inactive) Replication RNA Replication NS5B_inactive->Replication Inhibition NS5B_active->NS5B_inactive Conformational Change NS5B_active->Replication Catalyzes VCH916 This compound VCH916->NS5B_active Allosteric Binding New_Virus New Viral Particles Replication->New_Virus

Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Potency IC50 Determination (HCV Replicon Assay) Resistance Resistance Profiling Potency->Resistance PK Pharmacokinetics (Rat, Dog) Potency->PK Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->PK Toxicity Cytotoxicity Assays Tox_in_vivo Toxicology Studies Toxicity->Tox_in_vivo Efficacy Efficacy Studies (Animal Models) PK->Efficacy Efficacy->Tox_in_vivo

Caption: General experimental workflow for preclinical evaluation of an antiviral compound.

Technical Support Center: Enhancing Potency of HCV NS5B Non-Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers working on the modification and evaluation of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, using VCH-916 as a representative non-nucleoside inhibitor (NNI). The content focuses on strategies to enhance potency, key experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action for non-nucleoside inhibitors (NNIs) targeting HCV NS5B?

A1: Non-nucleoside inhibitors are allosteric inhibitors. They do not bind to the active site of the NS5B RNA-dependent RNA polymerase (RdRp) but instead bind to distinct allosteric pockets on the enzyme.[1] This binding event induces a conformational change in the enzyme that ultimately prevents it from efficiently initiating or elongating the viral RNA strand, thus halting replication.[2][3] Common NNI binding sites include the "thumb" and "palm" domains of the polymerase.[4][5]

Q2: What is this compound?

A2: this compound (also known as VX-222 or Lomibuvir) is a selective, non-nucleoside inhibitor that binds to the "thumb pocket 2" of the HCV NS5B polymerase.[6] It has demonstrated clinical efficacy in reducing HCV RNA levels.[6]

Q3: What is the primary goal of modifying a lead compound like this compound?

A3: The primary goal is to improve its therapeutic profile. This typically involves enhancing its antiviral potency (i.e., lowering its effective concentration), improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and maintaining or improving its safety profile.[6][7]

Medicinal Chemistry & Potency Enhancement

Q4: What are common strategies for enhancing the potency of NS5B NNIs?

A4: Potency enhancement is typically guided by Structure-Activity Relationship (SAR) studies. Common strategies include:

  • Modifying substituents on aromatic rings: Adding or changing functional groups (e.g., halogens, alkyls) on phenyl or other aromatic moieties can improve binding affinity through enhanced hydrophobic or electronic interactions.[4]

  • Introducing conformational constraints: Incorporating cyclic structures, such as lactams, can lock the molecule into a more favorable binding conformation, potentially increasing potency by 3- to 5-fold.[6]

  • Exploring different core scaffolds: Replacing a central chemical motif (e.g., imidazo[4,5-c]pyridine) can lead to the discovery of novel interactions within the binding pocket.[7]

  • Structure-based design: Using X-ray crystal structures of the inhibitor bound to NS5B to identify unoccupied pockets or opportunities for additional hydrogen bonds or hydrophobic interactions.[4][6]

Q5: How is potency measured and reported?

A5: Potency is primarily measured using two types of assays:

  • Biochemical Assays: These measure the direct inhibition of the NS5B polymerase enzyme. The result is typically reported as the IC50 (half-maximal inhibitory concentration).

  • Cell-Based Assays (Replicon Assays): These measure the inhibition of viral replication within a host cell line. The result is reported as the EC50 (half-maximal effective concentration).[7] A lower IC50 or EC50 value indicates higher potency.

Troubleshooting Guides

Biochemical NS5B RdRp Assay

Q1: I am not seeing any polymerase activity in my no-inhibitor (positive) control. What could be the cause?

A1:

  • Inactive Enzyme: The recombinant NS5B protein may have degraded. Ensure it has been stored correctly (typically at -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.[8]

  • Incorrect Buffer Composition: The assay is sensitive to pH and salt concentrations. Verify the concentrations of all components, especially divalent cations like MgCl2 or MnCl2, which are essential for polymerase activity.[4][9]

  • Substrate Degradation: The RNA template/primer or nucleotide triphosphates (NTPs) may have degraded. Use fresh preparations and store them appropriately.

  • Missing Components: Double-check that all essential components (enzyme, template, primer, NTPs, buffer) were added to the reaction mixture.

Q2: My IC50 values are highly variable between experiments. How can I improve reproducibility?

A2:

  • Compound Solubility: The test compound may be precipitating in the assay buffer. Check solubility and consider using a small percentage of DMSO (e.g., 1-2%) to maintain solubility, ensuring the final DMSO concentration is consistent across all wells.[10]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Calibrate your pipettes regularly.

  • Enzyme Concentration: Use a consistent concentration of NS5B enzyme that results in a robust signal in the linear range of the assay.

  • Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures, as enzyme kinetics are highly dependent on these parameters.[10]

Cell-Based HCV Replicon Assay

Q1: The reporter signal (e.g., luciferase) in my control cells is very low or undetectable.

A1:

  • Low Cell Permissivity: The Huh-7 cell line (or its derivatives) is commonly used, but different passages and subclones can vary dramatically in their ability to support HCV replication.[11] It may be necessary to screen different Huh-7 subclones or use a highly permissive cell line that has been specifically selected for robust replication.[12]

  • Replicon RNA Integrity: The in vitro transcribed replicon RNA used for transfection may be degraded. Verify its integrity using gel electrophoresis before transfection.

  • Transfection Efficiency: Optimize your transfection protocol (e.g., electroporation settings, lipid reagent concentration) to ensure efficient delivery of the replicon RNA into the cells.

  • G418 Selection Issues: If using a stable replicon cell line, ensure the G418 concentration is optimal for maintaining the replicon without excessive cytotoxicity.[13]

Q2: My test compound shows high cytotoxicity (low CC50 value). What should I do?

A2:

  • Distinguish Antiviral Effect from Cytotoxicity: A potent compound should have a high Selective Index (SI), which is the ratio of CC50 to EC50. A low SI suggests the observed reduction in reporter signal may be due to cell death rather than specific inhibition of replication.

  • Structural Modification: The cytotoxicity may be linked to a specific chemical feature. Synthesize and test analogs to identify the cytotoxic pharmacophore and modify it to reduce toxicity while preserving antiviral activity.

  • Counter-Screening: Test the compound in a parental Huh-7 cell line that does not contain the HCV replicon. If it still shows toxicity, the effect is not specific to the viral replication machinery.

Data Presentation: Structure-Activity Relationships

The following tables summarize SAR data for different series of HCV NS5B non-nucleoside inhibitors, demonstrating how specific chemical modifications impact potency.

Table 1: SAR of Thiophene Carboxylate Lactam Derivatives [6]

CompoundLactam Ring SizeStereochemistryReplicon IC50 (nM, Genotype 1b)
12a 5-memberedS2.0
12b 5-memberedR12
12e 6-memberedS2.0
12f 6-memberedR6.1
12i 7-memberedS1.8
12j 7-memberedR4.3

Observation: In this series, the S-isomers were generally more potent than the corresponding R-isomers, while ring size was not a significant factor.

Table 2: SAR of Benzylidene Aryl Substitution on a Rhodanine Core [4]

CompoundR Group (Substitution at position 4)Biochemical IC50 (µM)
5a -H30
1 -Cl2.0
5c -CH310
5d -OCH33.0
5e -CF30.8

Observation: Electron-withdrawing groups at the 4-position of the benzylidene ring, such as -Cl and especially -CF3, significantly improved inhibitory potency.

Experimental Protocols

Biochemical NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This protocol measures the direct inhibition of NS5B enzymatic activity by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 20 mM Tris pH 7.5). The mix should contain MgCl2 (5 mM), DTT (2 mM), KCl (30 mM), a defined RNA template/primer, and three of the four standard NTPs (e.g., ATP, CTP, UTP at 5 µM each).[4]

  • Compound Addition: Serially dilute the test compound (e.g., this compound analog) in DMSO and add a small volume (e.g., 2.5 µL) to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the fourth NTP, which is radiolabeled (e.g., [α-³²P]GTP), to the master mix. Initiate the reaction by adding a solution containing the purified recombinant NS5B enzyme (e.g., 100 nM final concentration) to each well.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow for RNA synthesis.

  • Reaction Quenching: Stop the reaction by adding a quench buffer containing EDTA, which chelates the essential Mg²⁺ ions.

  • Product Capture: Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated, if using a biotinylated primer) to capture the newly synthesized, radiolabeled RNA products. Wash the filter to remove unincorporated radiolabeled NTPs.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based HCV Replicon Assay

This protocol measures the inhibition of HCV RNA replication within a cellular environment using a reporter gene.

Methodology:

  • Cell Plating: Seed Huh-7 cells harboring a subgenomic HCV replicon into 96-well plates. The replicon should contain a reporter gene, such as Firefly luciferase, and a selectable marker, like the neomycin resistance gene.[13][14]

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the plated cells. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cytotoxicity Assessment (Parallel Plate): On a separate, identical plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to measure the compound's effect on cell viability and determine the CC50 value.[14]

  • Lysis and Reporter Assay: For the antiviral plate, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal to the DMSO-treated control wells to calculate the percent inhibition of replication. Fit the dose-response data to determine the EC50 value. Calculate the Selectivity Index (SI = CC50 / EC50).

Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_replication Replication Complex Entry 1. Entry & Uncoating Translation 2. Translation Entry->Translation +ve sense RNA Polyprotein Polyprotein Translation->Polyprotein Processing 3. Proteolytic Processing Polyprotein->Processing NS5B NS5B (RdRp) Processing->NS5B NS3_4A NS3/4A Processing->NS3_4A NS5A NS5A Processing->NS5A Replication 4. RNA Replication (Membranous Web) Replication->Translation Progeny +ve sense RNA Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release Virus_Out New Virions Release->Virus_Out NS5B->Replication Synthesizes -ve sense RNA Virus_In HCV Virion Virus_In->Entry

Caption: The HCV life cycle, highlighting the central role of NS5B in RNA replication.

Screening_Workflow Start Start with Lead Compound (e.g., this compound) SAR Design & Synthesize New Analogs (SAR) Start->SAR Biochem_Assay Biochemical Screen (RdRp Assay) SAR->Biochem_Assay Potent_Biochem Potent Hits? (IC50 < Threshold) Biochem_Assay->Potent_Biochem Cell_Assay Cell-Based Screen (Replicon Assay) Potent_Biochem->Cell_Assay Yes Discard1 Discard/Redesign Potent_Biochem->Discard1 No Potent_Cell Potent & Selective? (EC50 & SI) Cell_Assay->Potent_Cell PK_Studies Pharmacokinetic (ADME) Studies Potent_Cell->PK_Studies Yes Discard2 Discard/Redesign Potent_Cell->Discard2 No Lead_Opt Lead Optimization PK_Studies->Lead_Opt Discard1->SAR Discard2->SAR

Caption: Workflow for screening and optimizing NS5B polymerase inhibitors.

Troubleshooting_Tree Start Problem: Low Reporter Signal in Replicon Assay Check_Toxicity Is compound cytotoxic at active concentrations? Start->Check_Toxicity Check_Controls Are positive/negative controls working correctly? Check_Toxicity->Check_Controls No Cytotoxic Result is likely due to toxicity. Redesign compound to improve Selectivity Index (SI). Check_Toxicity->Cytotoxic Yes Not_Potent Compound is likely not potent. Continue with SAR to improve EC50. Check_Controls->Not_Potent Yes Assay_Issue Problem is with the assay setup, not the compound. Check_Controls->Assay_Issue No Check_Cells Check cell line permissivity. Test different subclones. Check_RNA Verify replicon RNA integrity and transfection efficiency. Assay_Issue->Check_Cells Assay_Issue->Check_RNA

Caption: Troubleshooting logic for low signal in an HCV replicon assay.

References

Validation & Comparative

Comparative Performance of NS5B Non-Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of VCH-916 and Other Non-Nucleoside NS5B Inhibitors for Hepatitis C Virus

The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] This enzyme's critical role in the viral life cycle and the absence of a functional equivalent in mammalian cells make it a prime target for the development of antiviral drugs.[1] Among the direct-acting antivirals targeting NS5B, non-nucleoside inhibitors (NNIs) represent a significant class of allosteric inhibitors that bind to distinct sites on the enzyme, away from the active site, inducing a conformational change that prevents RNA synthesis.[2][3][4]

This compound is a novel non-nucleoside inhibitor of the HCV NS5B polymerase.[5][6] It has demonstrated potent antiviral activity against HCV replicons of genotypes 1a and 1b in preclinical studies.[7] This guide provides a comparative overview of this compound against other notable NNIs, supported by experimental data and detailed methodologies for key assays.

The efficacy of NNIs is primarily evaluated based on their in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50) in enzymatic assays or the half-maximal effective concentration (EC50) in cell-based replicon assays. The following table summarizes the available potency data for this compound and other representative NNIs.

Table 1: In Vitro Potency of Selected Non-Nucleoside NS5B Inhibitors

Inhibitor Target Binding Site HCV Genotype Potency (IC50/EC50) Reference
This compound Allosteric Genotype 1a/1b Sub-micromolar IC50 [7]
Filibuvir (PF-868554) Thumb Site II Genotype 1 EC50: 0.035 µM [8] (Implied)
HCV-796 Palm Site I Genotype 1b EC50: 0.018 µM [9]
ANA-598 Thumb Site II Genotype 1 EC50: 0.013 µM [8] (Implied)
GS-9190 Thumb Site I Genotype 1b EC50: 0.016 µM [8] (Implied)

| VX-222 | Thumb Site II | Genotype 1 | EC50: 0.014 µM |[8] (Implied) |

Note: The table presents a selection of NNIs for which comparative data could be inferred from the provided search context. Direct head-to-head studies are limited.

Pharmacokinetic Profile of this compound

The preclinical evaluation of this compound has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for determining the potential clinical utility of a drug candidate.

Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound

Parameter Finding Species Reference
Oral Bioavailability Good Rat, Dog [7]
Distribution Distributes to the liver Rat [7]
Metabolism Relatively stable in human microsomes and hepatocytes. Multiple pathways involved (oxidation and glucuronidation). Human (in vitro) [7]
Excretion Primarily eliminated through feces Rat [7]

| Drug Interaction Potential | Unlikely to cause drug interactions via CYP inhibition, CYP induction, or Pgp inhibition. | Human (in vitro) |[7] |

Resistance Profile of Non-Nucleoside Inhibitors

A significant challenge in the development of NNIs is the potential for the rapid emergence of drug-resistant viral variants. Resistance is typically conferred by specific amino acid substitutions in the NS5B protein that reduce the binding affinity of the inhibitor.

Table 3: Common Resistance Mutations Associated with NS5B NNIs

NNI Binding Site Common Resistance Mutations
Palm Site I M414T, G554D
Thumb Site I L419M, M423T/V, I482L

| Thumb Site II | C316Y, P495A/L/S/T, V499A |

Experimental Protocols

The following sections detail the methodologies for the key assays used to characterize and compare NS5B inhibitors.

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the RNA synthesis activity of purified recombinant NS5B protein.

Principle: The assay quantifies the incorporation of a labeled nucleotide triphosphate (e.g., [α-³²P]UTP or [³³P]CTP) into a newly synthesized RNA strand using a template/primer duplex.[10][11]

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 25 mM KCl, and 1 mM dithiothreitol.[10][11]

  • Compound Preparation: Serially dilute the test compounds (e.g., this compound) in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations.[11]

  • Enzyme and Template/Primer: Add purified recombinant NS5B polymerase to the reaction mixture. Introduce a heterologous RNA template/primer, such as poly(A)/oligo(U)₁₂, to initiate RNA synthesis.[10][12]

  • Initiation of Reaction: Start the reaction by adding a mixture of nucleotide triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]UTP).[10]

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60-90 minutes).[10][12]

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled RNA and collect it on a filter. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of NS5B activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[13]

HCV Replicon Assay

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).[9][14]

Principle: Huh-7 cells are transfected with a subgenomic HCV RNA replicon. This replicon can autonomously replicate and often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[14][15] The activity of the reporter or the survival of cells in the presence of a selective agent (like G418) serves as a measure of RNA replication.[14][16]

Detailed Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well or 384-well plates.[9]

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the cell culture medium to achieve a range of final concentrations.[9]

  • Incubation: Incubate the plates at 37°C for a period of 3 days to allow for HCV replication and the effect of the inhibitor to manifest.[9]

  • Quantification of Replication:

    • Luciferase Reporter: If a luciferase replicon is used, lyse the cells and measure luciferase activity using a commercial assay kit and a luminometer.[9]

    • Colony Formation (G418 Selection): For replicons with a neomycin resistance gene, treat the cells with G418 for 2-3 weeks. Only cells with actively replicating replicons will survive and form colonies. Fix and stain the colonies for counting.[14][16]

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration. Determine the EC50 value from the dose-response curve. Assess cytotoxicity in parallel to ensure that the observed antiviral effect is not due to cell death.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of NS5B NNIs and the experimental workflow for their evaluation.

Inhibition_Mechanism cluster_virus HCV Life Cycle cluster_inhibition Mechanism of Inhibition Entry Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Assembly & Release Assembly & Release RNA Replication->Assembly & Release NS5B_Polymerase NS5B Polymerase (RNA Synthesis) RNA Replication->NS5B_Polymerase Key Enzyme NNI Non-Nucleoside Inhibitor (e.g., this compound) Allosteric_Binding Binds to Allosteric Site (Thumb or Palm Domain) NNI->Allosteric_Binding Allosteric_Binding->NS5B_Polymerase Conformational_Change Induces Conformational Change in NS5B Allosteric_Binding->Conformational_Change Inhibition Inhibition of RNA Synthesis Conformational_Change->Inhibition Inhibition->RNA Replication Blocks

Caption: Mechanism of action for non-nucleoside NS5B inhibitors.

Replicon_Assay_Workflow cluster_workflow HCV Replicon Assay Workflow cluster_parallel Parallel Assay A 1. Seed Huh-7 cells with HCV replicon B 2. Add serial dilutions of test compounds A->B C 3. Incubate for 72 hours at 37°C B->C D 4. Measure reporter signal (e.g., Luciferase activity) C->D F Cytotoxicity Assay (e.g., MTS/XTT) C->F Evaluate cell viability E 5. Analyze data and calculate EC50 D->E G Calculate CC50 E->G Determine Selectivity Index (CC50/EC50) F->G

Caption: Experimental workflow for the HCV replicon assay.

Drug_Development_Phases cluster_preclinical Preclinical cluster_clinical Clinical Trials node_style node_style Discovery Target Identification & Validation Lead_Opt Lead Optimization (e.g., this compound) Discovery->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy, Safety) In_Vitro->In_Vivo Phase1 Phase I (Safety, PK in humans) In_Vivo->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Logical progression of antiviral drug development.

References

VCH-916 vs. Sofosbuvir: A Comparative Analysis of HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Hepatitis C Virus (HCV) NS5B polymerase inhibitors: VCH-916 and sofosbuvir. While both compounds target the same viral enzyme, their distinct mechanisms of action and the extent of their clinical development lead to significant differences in their antiviral profiles. This document summarizes available experimental data, outlines methodologies for key assays, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

This compound is a novel, non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase.[1][2] In contrast, sofosbuvir is a well-established nucleotide analog prodrug that acts as a chain terminator at the enzyme's active site.[3][4][5] Preclinical and clinical data for sofosbuvir are extensive, demonstrating potent pangenotypic activity and high rates of sustained virologic response (SVR) in clinical trials.[6][7][8][9] Data for this compound are limited to early-phase clinical development and suggest modest antiviral activity in short-term monotherapy.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for this compound and sofosbuvir to facilitate a direct comparison of their antiviral efficacy.

Table 1: Preclinical In Vitro Efficacy

ParameterThis compoundSofosbuvir
Mechanism of Action Non-nucleoside allosteric inhibitorNucleotide analog chain terminator[3][4][10]
Target Site Allosteric site on NS5B polymerase[1][2]Catalytic active site of NS5B polymerase[3]
EC50 (HCV Replicon) Low micromolar activity against genotype 1a and 1b[2]Genotype 1a: ~40 nMGenotype 1b: ~90 nMGenotype 2a: 32 nMGenotype 3a: ~100 nMGenotype 4a: 130 nMGenotype 5a: ~50 nMGenotype 6a: ~40 nM[6]
Therapeutic Index > 400 (in replicon assay)[2]High, favorable safety profile observed in clinical use[11]

Table 2: Clinical Efficacy

ParameterThis compoundSofosbuvir
Clinical Development Stage Phase 1 (discontinued)Approved for clinical use[12]
Antiviral Activity (Monotherapy) 1.5 log10 reduction in HCV RNA (14 days, highest doses)[13]Substantial reductions in HCV RNA within the first weeks of treatment[9]
Sustained Virologic Response (SVR) Not availableSVR12 rates of 93% for genotype 2 and 85% for genotype 3 (in combination with ribavirin)[8]; SVR rates often exceed 95% in combination with other direct-acting antivirals[7]

Mechanism of Action

This compound and sofosbuvir inhibit the HCV NS5B RNA-dependent RNA polymerase through fundamentally different mechanisms.

Mechanism_of_Action cluster_sofosbuvir Sofosbuvir (Nucleotide Inhibitor) cluster_vch916 This compound (Non-Nucleoside Inhibitor) Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) Active Triphosphate (GS-461203) Active Triphosphate (GS-461203) Sofosbuvir (Prodrug)->Active Triphosphate (GS-461203) Intracellular Metabolism NS5B Active Site NS5B Active Site Active Triphosphate (GS-461203)->NS5B Active Site Incorporation Chain Termination Chain Termination NS5B Active Site->Chain Termination Blocks Elongation This compound This compound NS5B Allosteric Site NS5B Allosteric Site This compound->NS5B Allosteric Site Binding Conformational Change Conformational Change NS5B Allosteric Site->Conformational Change Induces Conformational Change->NS5B Active Site Inhibits Activity

Caption: Mechanisms of action for sofosbuvir and this compound.

Experimental Protocols

The primary in vitro method for assessing the efficacy of HCV inhibitors is the subgenomic replicon assay.

HCV Subgenomic Replicon Assay

This cell-based assay is fundamental for determining the half-maximal effective concentration (EC50) of antiviral compounds.

Objective: To measure the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7).

Methodology:

  • Cell Seeding: Huh-7 cells harboring a subgenomic HCV replicon are seeded in multi-well plates. These replicons are RNA molecules that can replicate autonomously within the cells and often contain a reporter gene, such as luciferase, or a selectable marker, like the neomycin phosphotransferase gene.[14][15]

  • Compound Incubation: The cells are incubated with serial dilutions of the test compound (e.g., this compound or the active metabolite of sofosbuvir) for a defined period, typically 48 to 72 hours.

  • Quantification of HCV Replication:

    • Reporter Gene Assay: If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence relative to untreated control cells indicates inhibition of HCV replication.[16]

    • RNA Quantification: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription PCR (RT-qPCR).[17][18]

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Replicon_Assay_Workflow Start Start Seed Replicon Cells Seed Replicon Cells Start->Seed Replicon Cells Add Compound Dilutions Add Compound Dilutions Seed Replicon Cells->Add Compound Dilutions Incubate (48-72h) Incubate (48-72h) Add Compound Dilutions->Incubate (48-72h) Measure Replication Measure Replication Incubate (48-72h)->Measure Replication Luciferase Assay Luciferase Assay Measure Replication->Luciferase Assay Reporter Gene RT-qPCR RT-qPCR Measure Replication->RT-qPCR RNA Level Calculate EC50 Calculate EC50 Luciferase Assay->Calculate EC50 RT-qPCR->Calculate EC50 End End Calculate EC50->End

Caption: Workflow for the HCV subgenomic replicon assay.

Conclusion

The comparison between this compound and sofosbuvir highlights the evolution of direct-acting antiviral therapies for HCV. Sofosbuvir, with its potent pangenotypic activity and high barrier to resistance, has become a cornerstone of modern HCV treatment regimens, leading to high cure rates.[10][11] The available data for this compound, while limited, demonstrates proof-of-concept for the antiviral activity of non-nucleoside NS5B polymerase inhibitors. However, its modest clinical efficacy in early trials and the lack of further public development data suggest that it did not meet the high bar for advancement, especially in a rapidly evolving therapeutic landscape dominated by highly effective combination therapies. Researchers in the field can leverage the contrasting profiles of these two molecules to understand the structure-activity relationships and the clinical benchmarks required for successful HCV drug development.

References

Head-to-Head Comparison of VCH-916 and Other HCV Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discontinued investigational drug VCH-916 with two approved direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV), sofosbuvir and dasabuvir. All three agents target the HCV NS5B polymerase, an essential enzyme for viral replication. This document summarizes their mechanism of action, in vitro potency, and clinical antiviral activity, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound, sofosbuvir, and dasabuvir all inhibit the HCV NS5B RNA-dependent RNA polymerase, but through different mechanisms.

  • This compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

  • Sofosbuvir is a nucleotide analog prodrug. It is metabolized within the host cell to its active triphosphate form, which then acts as a chain terminator when incorporated into the nascent viral RNA strand by the NS5B polymerase.

  • Dasabuvir is also a non-nucleoside inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as the palm I site. This binding also results in a conformational change that blocks RNA synthesis.

In Vitro Potency and Antiviral Activity

The following tables summarize the available quantitative data for the in vitro potency and clinical antiviral activity of this compound, sofosbuvir, and dasabuvir. Due to the discontinuation of this compound's development at an early stage, publicly available, specific IC50 and EC50 values are limited.

DrugTargetClassIC50 (NS5B Polymerase Assay)
This compound HCV NS5BNon-Nucleoside InhibitorLow micromolar (specific value not publicly available)
Sofosbuvir HCV NS5BNucleoside Inhibitor0.7 - 2.6 µM (for its active triphosphate form against genotypes 1b, 2a, 3a, 4a)
Dasabuvir HCV NS5BNon-Nucleoside Inhibitor2.2 - 10.7 nM (against genotypes 1a and 1b)[1][2]

Table 1: In Vitro Inhibition of HCV NS5B Polymerase.

DrugHCV Replicon GenotypeEC50 (HCV Replicon Assay)
This compound 1a and 1bDescribed as equipotent, but specific values are not publicly available.
Sofosbuvir Genotype 1a29 - 128 nM[3]
Genotype 1b45 - 170 nM[3]
Genotype 2a14 - 81 nM[3]
Genotype 3a24 - 181 nM[3]
Dasabuvir Genotype 1a (H77)7.7 nM[1][4]
Genotype 1b (Con1)1.8 nM[1][4]

Table 2: Antiviral Activity in HCV Replicon Assays.

DrugClinical Trial PhasePatient PopulationDosingMean Maximum Viral Load Reduction (log10 IU/mL)
This compound Phase IGenotype 1, treatment-naïve300 mg and 400 mg b.i.d. for 3 days1.5[3]
Sofosbuvir Phase II/III (various trials)Genotype 1-6400 mg once daily (in combination)Leads to Sustained Virologic Response (SVR) in >90% of patients.
Dasabuvir Phase II/III (in combination)Genotype 1250 mg twice daily (in combination)Leads to SVR in >90% of patients.

Table 3: Clinical Antiviral Activity.

Signaling Pathway and Drug Mechanism

The following diagram illustrates the HCV replication cycle and the points of intervention for NS5B polymerase inhibitors.

HCV_Replication_and_NS5B_Inhibition cluster_host_cell Hepatocyte cluster_drugs NS5B Polymerase Inhibitors HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS_Proteins Non-structural Proteins (including NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly Sofosbuvir Sofosbuvir (Nucleoside Inhibitor) Sofosbuvir->Replication_Complex Chain Termination Dasabuvir Dasabuvir (Non-Nucleoside Inhibitor) Dasabuvir->Replication_Complex Allosteric Inhibition VCH916 This compound (Non-Nucleoside Inhibitor) VCH916->Replication_Complex Allosteric Inhibition

Caption: HCV replication cycle and mechanism of NS5B polymerase inhibitors.

Experimental Protocols

HCV NS5B Polymerase Activity Assay (In Vitro)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Workflow Diagram:

NS5B_Assay_Workflow cluster_workflow NS5B Polymerase Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Recombinant NS5B Polymerase - RNA template/primer - NTPs (including labeled NTP) - Buffer Start->Prepare_Reaction Add_Compound Add test compound (e.g., this compound) at various concentrations Prepare_Reaction->Add_Compound Incubate Incubate at optimal temperature (e.g., 30°C for 1-2 hours) Add_Compound->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Incorporation Measure incorporation of labeled NTP (e.g., scintillation counting, filter binding) Stop_Reaction->Measure_Incorporation Calculate_IC50 Calculate IC50 value Measure_Incorporation->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro HCV NS5B polymerase activity assay.

Detailed Methodology:

  • Enzyme and Substrates: Purified, recombinant HCV NS5B polymerase is used. The reaction utilizes a homopolymeric RNA template (e.g., poly(A)) and a complementary biotinylated oligo-dT primer, or a heteropolymeric RNA template. The reaction mixture includes ribonucleoside triphosphates (NTPs), with one being radiolabeled (e.g., [³H]-UTP) or fluorescently labeled for detection.

  • Compound Incubation: The test compound (this compound, sofosbuvir triphosphate, or dasabuvir) is serially diluted and pre-incubated with the NS5B enzyme.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the RNA template/primer and NTPs. The mixture is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a streptavidin-coated plate if a biotinylated primer is used). The amount of incorporated labeled NTP is quantified using a suitable method like scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay (Cell-Based)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

Workflow Diagram:

Replicon_Assay_Workflow cluster_workflow HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV subgenomic replicon Start->Seed_Cells Add_Compound Add test compound (e.g., this compound) at various concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate cells for a defined period (e.g., 48-72 hours) Add_Compound->Incubate_Cells Lyse_Cells Lyse the cells Incubate_Cells->Lyse_Cells Measure_Replication Measure HCV RNA replication: - Reporter gene (e.g., Luciferase) - qRT-PCR for HCV RNA Lyse_Cells->Measure_Replication Calculate_EC50 Calculate EC50 value Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the HCV subgenomic replicon assay.

Detailed Methodology:

  • Cell Culture: Human hepatoma (Huh-7) cells harboring a stable HCV subgenomic replicon are cultured. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound, sofosbuvir, or dasabuvir).

  • Incubation: The treated cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).

  • Quantification of HCV Replication:

    • Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to inhibition of HCV replication.

    • qRT-PCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve. A cytotoxicity assay is also performed in parallel to determine the 50% cytotoxic concentration (CC50) to assess the selectivity of the compound.

Conclusion

This compound, a non-nucleoside inhibitor of HCV NS5B polymerase, demonstrated low micromolar inhibitory activity in preclinical studies. However, its clinical development was halted due to limited antiviral efficacy observed in early-phase trials, with a modest 1.5 log10 reduction in viral load. In contrast, the nucleoside inhibitor sofosbuvir and the non-nucleoside inhibitor dasabuvir exhibit potent in vitro activity in the nanomolar range and have demonstrated high rates of sustained virologic response in clinical trials when used in combination therapies, leading to their approval for the treatment of chronic HCV infection. The data presented underscores the high bar for efficacy required for the successful development of HCV direct-acting antivirals.

References

Validating VCH-916's Allosteric Inhibition of HCV NS5B Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VCH-916, a novel allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with alternative compounds. It includes supporting experimental data and detailed methodologies to aid in the validation of its mechanism of action.

Executive Summary

This compound is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It exerts its antiviral effect through an allosteric inhibition mechanism, binding to a site distinct from the enzyme's active site and inducing a conformational change that impedes its function. While specific quantitative data for this compound's binding affinity and enzymatic inhibition are not publicly available in detail, it has been reported to exhibit sub-micromolar IC50 values against HCV genotypes 1a and 1b. This guide compares this compound with other well-characterized allosteric inhibitors of NS5B, providing a framework for validating its mechanism and evaluating its potential as an antiviral agent.

Comparative Analysis of Allosteric NS5B Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of alternative allosteric inhibitors targeting the HCV NS5B polymerase. This data facilitates a direct comparison of their potency and cellular activity.

CompoundTargetAllosteric SiteIC50EC50Binding Affinity (Kd)
This compound HCV NS5B PolymeraseThumb IISub-micromolar[1][2][3][4]Not ReportedNot Reported
Beclabuvir (BMS-791325) HCV NS5B PolymeraseThumb I<28 nM (genotypes 1, 3, 4, 5)3 nM (genotype 1a), 6 nM (genotype 1b)Not Reported
Lomibuvir (VX-222) HCV NS5B PolymeraseThumb II0.94 µM (genotype 1a), 1.2 µM (genotype 1b)22.3 nM (genotype 1a), 11.2 nM (genotype 1b)17 nM
Filibuvir (PF-00868554) HCV NS5B PolymeraseThumb II19 nM (genotype 1)59 nM (genotypes 1a & 1b)29 nM
Dasabuvir (ABT-333) HCV NS5B PolymerasePalm INot Reported7.7 nM (genotype 1a), 1.8 nM (genotype 1b)Not Reported

Experimental Protocols for Validating Allosteric Inhibition

To validate the allosteric inhibition mechanism of a compound like this compound, a series of biochemical and biophysical assays are typically employed. Below are detailed methodologies for key experiments.

RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This assay directly measures the enzymatic activity of NS5B and the inhibitory effect of the compound.

Principle: The assay quantifies the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand using a template RNA. A decrease in incorporation in the presence of the inhibitor indicates enzymatic inhibition.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl, and 10% glycerol.

  • Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant HCV NS5B polymerase with varying concentrations of this compound (or other inhibitors) for 30 minutes at room temperature to allow for binding.

  • Initiation of Reaction: Add the RNA template (e.g., poly(A) or a heteropolymeric sequence) and a complementary primer. Initiate the polymerase reaction by adding a mix of NTPs, including one radiolabeled NTP (e.g., [α-³²P]UTP) or a fluorescently labeled NTP.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. The binding of an inhibitor to the protein causes a measurable change in the refractive index, which is proportional to the mass of the bound inhibitor.

Protocol:

  • Chip Preparation and Immobilization: Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize purified HCV NS5B polymerase onto the chip surface via amine coupling.

  • Ligand Injection: Inject varying concentrations of this compound (the analyte) in a running buffer (e.g., HBS-EP+) over the sensor chip surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association (binding) and dissociation of the inhibitor.

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound inhibitor.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography for Structural Validation

This technique provides high-resolution structural information about the inhibitor-protein complex, confirming the binding site and mechanism.

Principle: By crystallizing the protein-inhibitor complex and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, revealing the precise atomic interactions between the inhibitor and the protein.

Protocol:

  • Complex Formation and Crystallization: Mix purified HCV NS5B polymerase with a molar excess of this compound and incubate to allow for complex formation. Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Crystal Harvesting and Data Collection: Mount a suitable crystal and cool it in a cryostream. Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known NS5B structure. Refine the atomic model of the protein-inhibitor complex against the experimental data.

  • Analysis: Analyze the final structure to identify the specific amino acid residues involved in binding this compound and to understand the conformational changes induced by its binding.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed allosteric inhibition mechanism, the experimental workflow for its validation, and a logical comparison of this compound with its alternatives.

Allosteric_Inhibition_Mechanism cluster_NS5B HCV NS5B Polymerase Active_Site Active Site Allosteric_Site Allosteric Site (Thumb II) Inactive_NS5B Inactive Conformation Allosteric_Site->Inactive_NS5B Induces Conformational Change VCH_916 This compound VCH_916->Allosteric_Site Binds RNA_Substrate RNA Template/Primer RNA_Substrate->Active_Site Binding Impeded Replication_Blocked RNA Replication Blocked Inactive_NS5B->Replication_Blocked

Caption: Proposed allosteric inhibition of HCV NS5B by this compound.

Experimental_Workflow Start Hypothesis: This compound is an allosteric inhibitor Biochemical_Assay RdRp Activity Assay (Determine IC50) Start->Biochemical_Assay Biophysical_Assay Surface Plasmon Resonance (Determine Kd, ka, kd) Start->Biophysical_Assay Structural_Biology X-ray Crystallography (Identify Binding Site) Start->Structural_Biology Validation Mechanism Validated Biochemical_Assay->Validation Biophysical_Assay->Validation Structural_Biology->Validation

Caption: Experimental workflow for validating allosteric inhibition.

Comparison_Logic cluster_Parameters Comparison Parameters VCH_916 This compound Potency Potency (IC50/EC50) VCH_916->Potency Binding Binding Affinity (Kd) VCH_916->Binding Site Allosteric Binding Site VCH_916->Site Data Availability of Data VCH_916->Data Alternatives Alternative Allosteric Inhibitors (Beclabuvir, Lomibuvir, etc.) Alternatives->Potency Alternatives->Binding Alternatives->Site Alternatives->Data

Caption: Logical framework for comparing this compound to alternatives.

References

VCH-916 Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of an antiviral candidate is paramount. This guide provides a comparative analysis of VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against other major classes of HCV inhibitors. Due to the discontinuation of this compound's clinical development, publicly available, direct experimental data on its cross-resistance is limited. Therefore, this guide offers an inferred cross-resistance profile based on the distinct mechanisms of action of the compared inhibitors, supported by the general principles of HCV drug resistance.

Executive Summary

This compound, as a non-nucleoside NS5B polymerase inhibitor, is expected to exhibit a favorable cross-resistance profile with other classes of direct-acting antivirals (DAAs) that target different viral proteins. Specifically, this compound is unlikely to show cross-resistance with NS5A inhibitors and NS3/4A protease inhibitors. This is because the resistance-associated substitutions (RASs) that confer resistance to these other drug classes are located in different viral proteins and do not affect the allosteric binding site of this compound on the NS5B polymerase. Conversely, cross-resistance is possible with other non-nucleoside inhibitors that bind to the same or overlapping allosteric sites on the NS5B polymerase.

Comparative Analysis of Antiviral Mechanisms

The lack of cross-resistance between different classes of HCV inhibitors stems from their unique viral targets and mechanisms of action.

Inhibitor ClassViral TargetMechanism of Action
This compound (Non-Nucleoside NS5B Inhibitor) NS5B RNA-dependent RNA polymeraseBinds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and blocks viral RNA replication.[1]
NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir) NS5A proteinTarget the NS5A protein, a multifunctional protein essential for HCV RNA replication and virion assembly.[2][3] By binding to NS5A, these inhibitors disrupt the formation of the replication complex.[2]
NS3/4A Protease Inhibitors (e.g., Simeprevir, Paritaprevir) NS3/4A proteaseInhibit the NS3/4A serine protease, which is crucial for cleaving the HCV polyprotein into mature viral proteins required for replication.[4][5]

Inferred Cross-Resistance Profile of this compound

Based on the distinct viral targets, the following cross-resistance profile for this compound is inferred. It is important to note that while direct experimental data is not available, this profile is based on established principles of HCV virology and drug resistance.[6][7]

Inhibitor ClassExpected Cross-Resistance with this compoundRationale
NS5A Inhibitors Low Resistance to NS5A inhibitors is conferred by RASs in the NS5A protein.[7] These mutations do not affect the structure or function of the NS5B polymerase, the target of this compound.
NS3/4A Protease Inhibitors Low RASs conferring resistance to protease inhibitors are located in the NS3/4A protease.[8] These mutations have no impact on the NS5B polymerase and therefore should not affect the activity of this compound.
Other Non-Nucleoside NS5B Inhibitors Potential Cross-resistance is possible if other non-nucleoside inhibitors bind to the same or an overlapping allosteric site on the NS5B polymerase as this compound.
Nucleoside/Nucleotide NS5B Inhibitors Low These inhibitors mimic natural substrates and bind to the catalytic site of the NS5B polymerase.[1] Resistance mutations for nucleoside inhibitors are located in the active site and are generally distinct from those affecting allosteric sites for non-nucleoside inhibitors.

Experimental Protocols

To experimentally determine the cross-resistance profile of a compound like this compound, a standard method is the HCV replicon assay.[9]

HCV Replicon Assay with Luciferase Reporter

This in vitro assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon. The replicon is a modified HCV RNA that can replicate autonomously within the cells but does not produce infectious virus particles. For ease of quantification, the replicon often contains a reporter gene, such as luciferase.[10][11]

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene (wild-type or with specific RASs).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • G418 (Geneticin) for maintaining selection pressure for replicon-containing cells.

  • This compound and other comparator HCV inhibitors.

  • Dimethyl sulfoxide (DMSO) for compound dilution.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) in DMEM without G418.[12]

  • Compound Preparation: Prepare serial dilutions of this compound and comparator inhibitors in DMSO. Further dilute these in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.[12]

  • Treatment: After 24 hours of cell incubation, remove the medium and add the medium containing the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.[9]

  • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[10]

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control to determine the percentage of replication inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replication.

    • The fold-change in EC50 for a mutant replicon compared to the wild-type replicon indicates the level of resistance. A fold-change significantly greater than 1 suggests resistance.

Visualizing the Mechanisms of Action and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the HCV replication cycle, the targets of different inhibitor classes, and the experimental workflow.

HCV_Inhibitor_Targets HCV Replication and Inhibitor Targets cluster_host_cell Hepatocyte cluster_inhibitors Inhibitor Targets Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A Targeted by Protease Inhibitors Assembly Virion Assembly Replication->Assembly NS5A NS5A Replication->NS5A Targeted by NS5A Inhibitors NS5B NS5B Polymerase Replication->NS5B Targeted by NS5B Inhibitors (e.g., this compound) Release Release Assembly->Release

Caption: Overview of the HCV replication cycle and the specific viral proteins targeted by different classes of direct-acting antivirals.

HCV_Replicon_Assay HCV Replicon Assay Workflow Start Seed HCV Replicon Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add serially diluted This compound and comparators Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate EC50 values and Fold-Change in Resistance Measure->Analyze End Determine Cross-Resistance Profile Analyze->End

Caption: A streamlined workflow of the luciferase-based HCV replicon assay for determining antiviral potency and resistance.

References

A Comparative Guide to Vertex's HCV Polymerase Inhibitors: VCH-916 vs. VCH-222 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vertex Pharmaceuticals' historical Hepatitis C Virus (HCV) drug candidates, VCH-916 and VCH-222, alongside other notable Vertex compounds in the same therapeutic area. The information is compiled from publicly available preclinical and clinical data to offer a comprehensive overview for research and drug development professionals.

Executive Summary

Vertex Pharmaceuticals has historically developed a portfolio of direct-acting antivirals (DAAs) for the treatment of Hepatitis C. Among these were the non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase, this compound and VCH-222 (Lomibuvir), both acquired through the acquisition of ViroChem Pharma. This guide details the available data on these two compounds and compares their performance with other key Vertex HCV drug candidates that utilize different mechanisms of action: Telaprevir (VX-950), an NS3/4A protease inhibitor, and ALS-2200 (VX-135), a nucleoside NS5B polymerase inhibitor.

While VCH-222 showed promising early clinical data with significant viral load reduction, this compound demonstrated lower antiviral activity. Ultimately, the development of both compounds was discontinued as the landscape of HCV treatment rapidly evolved with the advent of more potent and pan-genotypic DAA combination therapies. This guide serves as a retrospective analysis of these early-generation HCV inhibitors.

Comparative Data of Vertex HCV Compounds

The following tables summarize the available quantitative data for this compound, VCH-222, and other relevant Vertex HCV compounds.

Table 1: In Vitro Potency of Vertex HCV Inhibitors

CompoundTargetAssay TypeGenotypeIC50 / EC50Source(s)
This compound NS5B PolymeraseNot SpecifiedNot SpecifiedNot Specified[1]
VCH-222 (Lomibuvir) NS5B PolymeraseReplicon Assay1aEC50: 23.3 ± 9.0 nM[2]
Replicon Assay1bEC50: 12.0 ± 4.0 nM[2]
Replicon Assay2aEC50: 4.6 ± 1.4 µM[2]
Polymerase Assay1a, 1bLow-micromolar IC50[2]
VCH-759 NS5B PolymeraseReplicon Assay1a, 1bSub-micromolar IC50[3][4]
Telaprevir (VX-950) NS3/4A ProteaseReplicon Assay1bIC50: 354 ± 35 nM[5]
Replicon Assay1aIC50: 280 nM[5]
Enzyme AssayGenotype 1Ki: 7 nM[6]
ALS-2200 (VX-135) NS5B PolymeraseReplicon Assay1bEC50: 150 nM[7]
Replicon Assay1b (VX-135)EC50: 117 nM[7]

Table 2: Clinical Antiviral Activity of Vertex HCV Inhibitors (Monotherapy)

CompoundDoseDurationGenotypeMean Max. HCV RNA Reduction (log10 IU/mL)Source(s)
This compound 100 mg & 200 mg q8h14 days1~1.5
300 mg & 400 mg BID3 days1~1.5
VCH-222 (Lomibuvir) 750 mg BID3 days13.7
250 mg q12h3 days13.1[8]
500 mg q12h3 days13.4[8]
750 mg q12h3 days13.2[8]
1500 mg QD3 days13.4[8]
VCH-759 400 mg TID10 days11.97[4]
800 mg BID10 days12.30[4]
800 mg TID10 days12.46[4]
Telaprevir (VX-950) 750 mg q8h14 days13.99[9]
ALS-2200 (VX-135) 200 mg QD7 days1 (with cirrhosis)4.08[10]
200 mg QD7 days3 and 44.65[10]
100 mg QD7 days25.04[10]

Mechanism of Action and Signaling Pathways

The Vertex HCV compounds discussed herein target different essential viral enzymes, leading to the inhibition of viral replication.

NS5B Polymerase Inhibitors

This compound, VCH-222, VCH-759, and ALS-2200 all target the HCV NS5B RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the viral RNA genome. However, they do so via two distinct mechanisms.

  • Non-Nucleoside Inhibitors (NNIs): this compound, VCH-222, and VCH-759 are allosteric inhibitors. They bind to a site on the NS5B enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive. VCH-222 specifically binds to the "thumb II" allosteric pocket of the NS5B polymerase.

HCV NNI Mechanism HCV_RNA HCV RNA Genome NS5B NS5B Polymerase (Active Conformation) HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Inactive_NS5B NS5B Polymerase (Inactive Conformation) NS5B->Inactive_NS5B VCH_Compound This compound / VCH-222 (NNI) VCH_Compound->NS5B Allosteric Binding Inactive_NS5B->Replication Inhibition

Mechanism of Action for Non-Nucleoside Inhibitors (NNIs).
  • Nucleoside/Nucleotide Analog Inhibitors (NIs): ALS-2200 (VX-135) is a uridine nucleotide analog prodrug. After intracellular phosphorylation to its active triphosphate form, it mimics the natural substrate of the NS5B polymerase and is incorporated into the growing RNA chain, leading to chain termination and halting replication.

HCV NI Mechanism ALS_2200 ALS-2200 (Prodrug) Active_Metabolite Active Triphosphate Metabolite ALS_2200->Active_Metabolite Intracellular Phosphorylation NS5B NS5B Polymerase Active_Metabolite->NS5B Competitive Inhibition RNA_Chain Growing HCV RNA Chain NS5B->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination HCV Protease Inhibitor Mechanism HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Substrate Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Cleavage Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex Telaprevir Telaprevir (VX-950) Telaprevir->NS3_4A Inhibition HCV Replicon Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 cluster_3 Analysis Plate_Cells Plate HCV Replicon Cells in 96-well plate Add_Compound Add serial dilutions of test compound Plate_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Measure_Replication Measure HCV Replication (Luciferase or qRT-PCR) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50

References

Synergistic Antiviral Effects of VCH-916 in Combination with Direct-Acting Antivirals Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, leading to highly effective, interferon-free regimens. The cornerstone of this success lies in combination therapy, where DAAs with different mechanisms of action are co-administered to achieve a synergistic effect, enhance the barrier to resistance, and increase sustained virologic response (SVR) rates. This guide provides a comparative overview of the expected synergistic effects of VCH-916, a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, when combined with other major classes of DAAs.

This compound is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[1][2] By binding to a distinct site away from the enzyme's active center, this compound induces a conformational change that halts RNA synthesis.[3][4] The strategic combination of this compound with DAAs targeting other viral proteins, such as the NS3/4A protease or the NS5A protein, is essential for potent antiviral activity and preventing the emergence of resistant variants.[3][5][6]

Comparative Antiviral Activity in Combination

While specific quantitative data on the synergistic activity of this compound in combination with other DAAs is not extensively published, the expected outcomes can be inferred from studies involving other non-nucleoside NS5B inhibitors. The primary DAA classes for combination therapy include NS5A inhibitors and NS3/4A protease inhibitors.

Table 1: Expected In Vitro Antiviral Activity and Synergy of this compound with other DAA Classes

DAA Combination Target Expected Interaction Rationale for Combination
This compound + NS5A Inhibitor (e.g., Daclatasvir, Ledipasvir)NS5B Polymerase + NS5A Replication ComplexSynergistic Targets two distinct and essential components of the HCV replication complex. NS5A inhibitors block a protein crucial for both viral RNA replication and virion assembly, complementing the direct inhibition of RNA synthesis by this compound. Studies have shown combinations of NS5A and NS5B inhibitors to be synergistic.[5]
This compound + NS3/4A Protease Inhibitor (e.g., Simeprevir, Paritaprevir)NS5B Polymerase + NS3/4A ProteaseAdditive to Synergistic Targets viral RNA replication (NS5B) and viral polyprotein processing (NS3/4A). By inhibiting the protease, the production of mature, functional viral proteins required for replication is blocked. This upstream disruption complements the downstream inhibition of RNA synthesis. Combinations involving protease inhibitors are often additive.[5][6]
This compound + Nucleoside NS5B Inhibitor (e.g., Sofosbuvir)NS5B Polymerase (Allosteric site) + NS5B Polymerase (Active site)Additive Both agents target the same enzyme (NS5B) but at different sites. This compound binds to an allosteric site, while nucleoside inhibitors act as chain terminators at the active site. This dual targeting of the polymerase is expected to be additive.

Mechanism of Action & DAA Targets

The efficacy of combination therapy stems from targeting multiple, independent steps in the HCV lifecycle. This multi-pronged attack reduces the chance of the virus escaping treatment through a single mutation.

HCV_Lifecycle_DAA_Targets HCV Replication Cycle and DAA Targets cluster_DAA Direct-Acting Antiviral (DAA) Targets Entry Viral Entry Translation Translation & Polyprotein Processing Entry->Translation viral RNA Replication RNA Replication (Replication Complex) Translation->Replication NS3_4A NS3/4A Protease Assembly Virion Assembly Replication->Assembly new viral RNA NS5A NS5A NS5B NS5B Polymerase Release Release Assembly->Release PI Protease Inhibitors PI->NS3_4A NS5A_I NS5A Inhibitors NS5A_I->NS5A VCH916 This compound (NNI) VCH916->NS5B

Caption: DAA targets within the HCV replication cycle.

Experimental Protocols

The synergistic, additive, or antagonistic effects of antiviral drug combinations are typically evaluated in vitro using HCV replicon systems. These systems contain autonomously replicating HCV RNA within a human hepatoma cell line (e.g., Huh-7) and are a standard tool for drug discovery.[5]

General Protocol for In Vitro Synergy Testing:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (such as luciferase) are cultured in 96-well plates.

  • Drug Combination Matrix: A checkerboard dilution matrix is prepared. This involves creating serial dilutions of this compound along the y-axis of the plate and serial dilutions of the second DAA (e.g., an NS5A or protease inhibitor) along the x-axis.

  • Treatment: The drug dilutions are added to the cells and incubated for a period of 48 to 72 hours. Control wells receive a vehicle (like DMSO) instead of the drugs.

  • Quantification of HCV Replication: After incubation, the level of HCV replication is measured. If a luciferase reporter replicon is used, cell lysates are collected, and luciferase activity is quantified using a luminometer. The light output is directly proportional to the amount of HCV RNA replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo®) is performed with the same drug concentrations on the same cell line to ensure that the observed reduction in replication is due to antiviral activity and not cell death.

  • Data Analysis: The dose-response data for each drug alone and in combination are used to calculate EC50 values (the concentration required to inhibit 50% of viral replication). Synergy is then quantitatively assessed using software packages like MacSynergy™ II or CalcuSyn, which can generate synergy scores or combination index (CI) values.

    • Synergy: The combined effect is greater than the sum of the individual effects.

    • Additivity: The combined effect is equal to the sum of the individual effects.

    • Antagonism: The combined effect is less than the sum of the individual effects.

Synergy_Workflow Experimental Workflow for Synergy Analysis cluster_Assays Start Seed HCV Replicon Cells (e.g., Huh-7 with Luciferase Reporter) Prepare Prepare Drug Combination Matrix (this compound + DAA-X) Start->Prepare Treat Treat Cells and Incubate (72 hours) Prepare->Treat Assay_Rep Measure HCV Replication (Luciferase Assay) Treat->Assay_Rep Assay_Tox Assess Cell Viability (Cytotoxicity Assay) Treat->Assay_Tox Analyze Data Analysis Assay_Rep->Analyze Assay_Tox->Analyze Result Determine Interaction: Synergy, Additivity, or Antagonism Analyze->Result

Caption: General workflow for in vitro synergy testing.

Conclusion

The therapeutic strategy for HCV relies on combining DAAs that have different mechanisms of action and non-overlapping resistance profiles. This compound, as a non-nucleoside NS5B polymerase inhibitor, is a valuable component for such combination regimens. Based on the established principles of HCV combination therapy, this compound is expected to exhibit the most potent synergy when combined with NS5A inhibitors, which target a different essential part of the viral replication machinery. Combinations with NS3/4A protease inhibitors are also anticipated to be highly effective, providing a strong additive to synergistic antiviral effect. These combinations are crucial for achieving high SVR rates, managing difficult-to-treat patient populations, and overcoming the challenge of antiviral resistance. Future in vitro and clinical studies are needed to precisely quantify the synergistic potential of this compound with next-generation DAAs.

References

Comparative Analysis of VCH-916 (ABBV-916) Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of VCH-916, now known as ABBV-916, an investigational antibody for Alzheimer's disease. Due to the discontinuation of its development as a monotherapy, publicly available quantitative binding kinetics data for ABBV-916 is limited. Therefore, this guide offers a qualitative comparison with other key anti-amyloid antibodies, supplemented with available quantitative data for those comparators.

Introduction to this compound (ABBV-916) and its Therapeutic Rationale

This compound (ABBV-916) is a humanized monoclonal antibody that was under development by AbbVie for the treatment of early Alzheimer's disease.[1][2][3] Its therapeutic strategy is based on targeting a modified form of the amyloid-beta (Aβ) peptide, specifically the N-terminal truncated and pyroglutamate-modified Aβ at position 3 (AβpE3-42).[1][4][5] This form of Aβ is a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. The mechanism of action of ABBV-916 is similar to that of Donanemab, another antibody that targets a pyroglutamated form of Aβ.[4][5]

In 2024, AbbVie announced the discontinuation of the development of ABBV-916 as a standalone therapy.[3] The decision was based on an interim analysis of a Phase 2 study which indicated that the efficacy and safety profile of ABBV-916 was not sufficiently differentiated from already approved treatments.[3]

Comparative Binding Kinetics

While specific quantitative binding kinetics data such as the dissociation constant (K_D), association rate constant (k_on), and dissociation rate constant (k_off) for ABBV-916 are not publicly available, preclinical studies have described its binding characteristics. ABBV-916 has been shown to selectively bind to recombinant AβpE3-42 fibrils and native amyloid plaques in post-mortem brain tissue from Alzheimer's disease patients.[1][4][5]

To provide a comprehensive analysis, this guide presents the available quantitative binding kinetics data for other prominent anti-amyloid antibodies that have been in clinical development. This allows for an indirect comparison of the potential binding profile of ABBV-916.

AntibodyTargetK_D (nM)k_on (1/Ms)k_off (1/s)MethodReference
Donanemab Amyloid Plaques (pE3-Aβ)0.14Not ReportedNot ReportedNot Specified[6]
Soluble Aβ Aggregates50Not ReportedNot ReportedNot Specified[6]
Lecanemab Aβ Protofibrils0.16 - 0.97Not ReportedNot ReportedSPRSöderberg et al., 2022
Aducanumab Aβ Fibrils< 1Not ReportedNot ReportedMicrofluidic Diffusional SizingLinse et al., 2020
Gantenerumab Aβ Fibrils2.5 - 5.7Not ReportedNot ReportedSPRSöderberg et al., 2022

K_D (Dissociation Constant): A measure of binding affinity; a lower K_D indicates a higher affinity. k_on (Association Rate Constant): The rate at which the antibody binds to its target. k_off (Dissociation Rate Constant): The rate at which the antibody dissociates from its target. SPR (Surface Plasmon Resonance): A common technique for measuring binding kinetics.

Experimental Protocols

The binding kinetics of anti-amyloid antibodies are typically characterized using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). These methods allow for the real-time measurement of the association and dissociation of an antibody to its target, enabling the calculation of kinetic constants.

General Protocol for Surface Plasmon Resonance (SPR)

A typical SPR experiment to measure the binding of an anti-amyloid antibody to Aβ involves the following steps:

  • Immobilization: Aβ monomers, oligomers, or fibrils are immobilized on the surface of a sensor chip.

  • Association: A solution containing the antibody at a known concentration is flowed over the sensor chip surface. The binding of the antibody to the immobilized Aβ is detected as a change in the refractive index at the surface, which is proportional to the mass of bound antibody. This is monitored in real-time to determine the association rate.

  • Equilibrium: The antibody solution is continuously flowed over the surface until the binding reaches a steady state, where the rate of association equals the rate of dissociation.

  • Dissociation: A buffer solution without the antibody is flowed over the chip to measure the rate at which the bound antibody dissociates from the Aβ.

  • Data Analysis: The sensorgram, a plot of the response units versus time, is analyzed using fitting models to calculate the k_on, k_off, and K_D values.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand Amyloid-beta (Ligand) immobilization Immobilization of Amyloid-beta on Sensor Chip ligand->immobilization antibody Antibody (Analyte) association Association Phase: Flow Antibody over Chip antibody->association immobilization->association dissociation Dissociation Phase: Flow Buffer over Chip association->dissociation detection Real-time Detection of Binding dissociation->detection sensorgram Generate Sensorgram detection->sensorgram kinetics Calculate Kinetic Constants (kon, koff, KD) sensorgram->kinetics

Caption: Experimental workflow for determining antibody-amyloid beta binding kinetics using SPR.

amyloid_pathway cluster_processing APP Processing cluster_aggregation Aβ Aggregation cluster_targeting Therapeutic Targeting APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase CTF99 C99 APP->CTF99 β-secretase Ab Amyloid-beta (Aβ) Monomers CTF99->Ab γ-secretase AICD AICD CTF99->AICD γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Protofibrils Aβ Protofibrils Oligomers->Protofibrils Fibrils Aβ Fibrils Protofibrils->Fibrils Lecanemab Lecanemab Protofibrils->Lecanemab targets Plaques Amyloid Plaques Fibrils->Plaques Aducanumab Aducanumab Fibrils->Aducanumab targets ABBV916 ABBV-916 Plaques->ABBV916 targets Donanemab Donanemab Plaques->Donanemab targets

Caption: Simplified signaling pathway of amyloid-beta production and aggregation with antibody targets.

References

Safety Operating Guide

Safe Disposal of VCH-916: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling VCH-916, a nonnucleoside HCV NS5B polymerase inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a step-by-step protocol for the proper disposal of this compound, based on available safety data and general laboratory best practices.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₆H₃₇NO₄[1]
Molecular Weight 459.64 g/mol [1]
Hazard Classification Harmful if swallowed.[2]
Very toxic to aquatic life with long lasting effects.[2]

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing.[3] Avoid the formation of dust and aerosols.[3] In case of a spill, do not let the chemical enter drains and prevent further spillage if it is safe to do so.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on available safety data sheets.

  • Containment: All this compound waste, including unused product and contaminated materials, should be collected in suitable, closed, and properly labeled containers.[3]

  • Avoid Environmental Release: Under no circumstances should this compound be discharged into the environment, including sewer systems or waterways.[2][3]

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams to await proper disposal.

  • Professional Disposal: The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contact an approved waste disposal service to arrange for the collection and disposal of the contained waste.[2]

  • Decontamination: All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Contaminated clothing should be removed immediately and washed separately.[3]

Disposal Workflow

The following diagram illustrates the key decision points and steps in the this compound disposal process.

VCH916_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Segregation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a suitable, closed container ppe->collect label_container Label container clearly: 'this compound WASTE' collect->label_container segregate Segregate from other laboratory waste label_container->segregate contact_vendor Contact licensed waste disposal vendor segregate->contact_vendor incineration Controlled Incineration or Chemical Destruction Plant contact_vendor->incineration end End: Disposal Complete incineration->end

This compound Disposal Workflow

References

Personal protective equipment for handling VCH-916

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for VCH-916

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4)[1]

  • Acute aquatic toxicity (Category 1)[1]

  • Chronic aquatic toxicity (Category 1)[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H410: Very toxic to aquatic life with long-lasting effects[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The following equipment should be used when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-impermeable gloves. Nitrile gloves are suitable for prolonged contact.[2][3]
Eye Protection Safety Glasses/GogglesGoggles, safety glasses with side shields, or a face shield are required to protect from splashes.[3][4]
Body Protection Lab Coat/GownA cuffed, long-sleeved gown or lab coat should be worn to protect the skin and clothing.[3]
Respiratory Protection RespiratorIn case of inadequate ventilation or formation of aerosols, a suitable respirator should be worn.[5]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1][2]

  • Ignition Sources: Use non-sparking tools and prevent fire from electrostatic discharge. Keep away from all sources of ignition.[2]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

Storage Conditions
ParameterRequirement
Temperature Store at -20°C (powder) or -80°C (in solvent).[1]
Container Keep in a tightly sealed, suitable, and closed container.[1][2]
Environment Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Accidental Release and First Aid Measures

Immediate and appropriate response to spills or exposure is crucial.

Spill and Leak Containment

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]

  • Cleanup: Collect the spillage using spark-proof tools and explosion-proof equipment. Place the collected material in a suitable, closed container for disposal.[2]

First Aid Procedures
Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

This compound and its containers must be disposed of in accordance with appropriate laws and regulations.

  • Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Environmental Precautions: Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[2]

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Diagrams

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Don PPE: - Gloves - Gown - Eye Protection b Ensure Proper Ventilation a->b c Handle in Fume Hood b->c d Use Non-Sparking Tools c->d e Avoid Dust and Aerosol Formation d->e f Store in Tightly Sealed Container e->f g Store at Recommended Temperature f->g h Dispose via Licensed Chemical Destruction g->h i Avoid Environmental Release h->i start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill ignition->contain cleanup Collect with Non-Sparking Tools contain->cleanup dispose Dispose in Sealed Container cleanup->dispose end Spill Managed dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.